Doxazosin
Description
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77883-43-3 (mesylate) | |
| Record name | Doxazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022964 | |
| Record name | Doxazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.8%, 7.90e-01 g/L | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74191-85-8 | |
| Record name | Doxazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74191-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOXAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277, 289 - 290 °C | |
| Record name | Doxazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00590 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doxazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Doxazosin's Impact on the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist primarily used for treating benign prostatic hyperplasia and hypertension, has demonstrated significant anti-neoplastic properties independent of its adrenergic blockade.[1] Emerging evidence, particularly in the context of ovarian carcinoma, highlights its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on this critical signaling cascade. This compound has been shown to inhibit the phosphorylation of key components of the JAK/STAT pathway, leading to downstream suppression of pro-survival signals and induction of apoptosis and cell cycle arrest.[1] This document consolidates the current understanding, presenting data in a structured format and offering detailed protocols for the replication and further investigation of these findings.
Introduction to the JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and subsequent cellular responses.[1] This pathway is activated by a wide array of cytokines, interferons, and growth factors, playing a central role in cell proliferation, differentiation, apoptosis, and immune regulation.[1] The canonical pathway involves the binding of a ligand to its specific receptor, which leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression. Dysregulation of this pathway is a hallmark of various malignancies and inflammatory diseases.
Mechanism of Action: this compound as a Modulator of JAK/STAT Signaling
Research has identified this compound as a potent inhibitor of the JAK/STAT signaling pathway in cancer cells, particularly ovarian carcinoma.[1] The primary mechanism involves the suppression of the phosphorylation status of multiple key proteins within the cascade. This inhibitory effect disrupts the normal flow of survival and proliferative signals, ultimately leading to anti-tumor outcomes.
Inhibition of JAK and STAT Phosphorylation
Studies in SKOV-3 ovarian carcinoma cells have demonstrated that this compound dramatically reduces the phosphorylation of several JAK and STAT family members.[1] This includes the active, phosphorylated forms of:
-
JAK1 (p-JAK1)
-
JAK2 (p-JAK2)
-
Tyk2 (p-Tyk2)
-
STAT1 (p-STAT1)
-
STAT2 (p-STAT2)
-
STAT3 (p-STAT3)
Importantly, this compound treatment does not affect the total protein levels of these signaling components, indicating that its action is at the level of post-translational modification (phosphorylation) rather than protein synthesis or degradation.[1] The growth-suppressive effects of this compound can be reversed by the use of broad-spectrum JAK or STAT inhibitors, confirming that the drug's anti-proliferative action is dependent on its ability to suppress this pathway.[1]
Downstream Effects on the PI3K/Akt/mTOR Pathway
The JAK/STAT pathway has significant crosstalk with other major signaling networks, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. This compound's inhibition of JAK/STAT phosphorylation leads to a cascading suppression of this downstream pathway.[1] Specifically, treatment with this compound has been shown to decrease the phosphorylation of:
-
PI3K
-
Akt
-
mTOR
-
70S6K (a downstream effector of mTOR)
-
PKCδ
This demonstrates that this compound's influence extends beyond the immediate JAK/STAT axis to disrupt a wider network of pro-tumorigenic signaling.
Synergistic Effects with Interferons
This compound's inhibitory effect on the JAK/STAT pathway is additively enhanced when used in combination with interferon-alpha (IFN-α) or interferon-gamma (IFN-γ).[1] Since interferons are potent natural activators of the JAK/STAT pathway, this synergy suggests that this compound may sensitize cancer cells to the anti-proliferative effects of these cytokines. Co-treatment results in a more profound suppression of JAK and STAT phosphorylation compared to either agent alone, leading to enhanced apoptosis and cell cycle arrest.[1]
Caption: this compound inhibits the phosphorylation of JAKs and STATs.
Quantitative Data Presentation
The anti-neoplastic effects of this compound via JAK/STAT inhibition have been quantified in various assays. The data below is summarized from studies on human ovarian carcinoma cell lines (SKOV-3).
Table 1: In Vitro Efficacy of this compound on Ovarian Carcinoma Cells
| Parameter | Concentration (µM) | Result | Citation |
|---|---|---|---|
| Cell Viability | 0 | 100% (Control) | [1] |
| 10 | Dose-dependent decrease | [1] | |
| 20 | ~60% viability (~40% suppression) | [1] | |
| 30 | Further dose-dependent decrease | [1] | |
| 40 | Further dose-dependent decrease | [1] | |
| Cell Cycle | 20 | Increase in G1 phase population | [1] |
| Apoptosis | 20 | Increased caspase-3 activity | [1] |
| Protein Phosphorylation | 20 | Dramatic reduction in p-JAK1/2 & p-STAT1/3 |[1] |
Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model
| Parameter | Treatment Group | Result | Citation |
|---|---|---|---|
| Tumor Volume | Control | Progressive growth | [1] |
| This compound | 50-65% smaller tumor volume vs. control | [1] | |
| Protein Expression (Tumor) | This compound | Upregulation of p53 | [1] |
| This compound | Marked reduction in c-Myc | [1] |
| Apoptosis (Tumor) | this compound | Increased caspase-3 and PARP cleavage |[1] |
Experimental Protocols
The following protocols are based on the methodologies described by Park et al. (2014) in Genes & Cancer.
Cell Culture and Reagents
-
Cell Line: Human ovarian carcinoma cell line SKOV-3.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Reagents: this compound (Sigma-Aldrich), Human IFN-α and IFN-γ (R&D Systems). This compound is dissolved in DMSO to create a stock solution.
Western Blot Analysis
-
Cell Lysis: Cells are seeded, grown to 70-80% confluency, and treated with this compound and/or interferons for specified times. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of JAK1, JAK2, Tyk2, STAT1, STAT2, STAT3, PI3K, Akt, mTOR, 70S6K, and PKCδ. A loading control, such as β-actin, should also be used.
-
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot Analysis.
Cell Viability Assay
-
Cell Seeding: SKOV-3 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM).
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Assay: Cell viability is assessed using a standard assay such as MTT, WST, or CellTiter-Glo, following the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader.
-
Analysis: Viability is expressed as a percentage relative to the untreated control cells.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound (e.g., 20 µM) for 24 hours.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immune-deficient mice (e.g., BALB/c nude mice) are subcutaneously injected with SKOV-3 cells (e.g., 5 x 10⁶ cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., a mean volume of 50 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry for markers like p53, c-Myc, and cleaved caspase-3).
Conclusion and Future Directions
The evidence strongly indicates that this compound can function as an effective inhibitor of the JAK/STAT signaling pathway, representing a mechanism of anti-cancer activity that is distinct from its well-known α1-adrenoceptor antagonism. The suppression of JAK and STAT phosphorylation, leading to the inhibition of downstream PI3K/Akt/mTOR signaling, culminates in desired anti-neoplastic outcomes such as apoptosis and cell cycle arrest. The synergistic potential with interferons further highlights its therapeutic promise.
For drug development professionals, the quinazoline scaffold of this compound presents a promising starting point for the design of more potent and specific JAK/STAT pathway inhibitors. Future research should focus on:
-
Elucidating whether this compound directly interacts with and inhibits JAKs or if the effect is indirect.
-
Investigating the efficacy of this mechanism across a broader range of cancer types known to be dependent on JAK/STAT signaling.
-
Exploring rational combination therapies that leverage this compound's ability to sensitize tumors to other targeted agents or immunotherapies.
This guide provides a comprehensive foundation for researchers aiming to build upon the current understanding of this compound's role in modulating this critical oncogenic pathway.
References
Doxazosin's Anti-Inflammatory Role: A Technical Guide to Core Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline compound, is a well-established α1-adrenergic receptor antagonist primarily used in the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Its mechanism of action in these conditions involves the relaxation of smooth muscle in blood vessels and the prostate gland[1]. However, a growing body of evidence reveals a secondary, yet significant, role for this compound in the modulation of inflammatory responses. These anti-inflammatory properties are increasingly drawing attention for their potential therapeutic implications beyond cardiovascular and urological applications. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented is intended to serve as a resource for researchers and professionals in drug development exploring the expanded therapeutic potential of this compound.
Molecular Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Notably, its influence on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways appears central to its ability to suppress pro-inflammatory cytokine production. Evidence also suggests that some of these effects may be independent of its α1-adrenoceptor antagonism[2][3].
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound has been shown to decrease NF-κB-mediated transcriptional activity[4]. The likely mechanism involves the stabilization of the inhibitory protein IκBα. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Studies on other quinazoline-based α1-adrenoceptor antagonists have shown an induction of IκBα, which effectively traps NF-κB in the cytoplasm[5]. This suggests that this compound may act similarly to prevent the degradation of IκBα, thereby inhibiting the downstream inflammatory cascade.
Suppression of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of both JAK and STAT proteins, thereby inhibiting this signaling pathway[4][6]. This action disrupts the communication of inflammatory signals and contributes to the overall anti-inflammatory effect of the drug.
Quantitative Data on Anti-Inflammatory and Cellular Effects
The anti-inflammatory and related cellular effects of this compound have been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of this compound on Inflammatory Markers and Related Cellular Processes
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| High-Sensitivity C-Reactive Protein (hs-CRP) | 44 Hypertensive Patients | 4-8 mg/day for 4 months | Significant decrease in plasma levels (p < 0.05) | [7] |
| DNA Synthesis (Mitogenesis) | Human Vascular Smooth Muscle Cells | IC50: 0.3 - 1 µM | Attenuation of DNA synthesis stimulated by various growth factors | [8][9] |
| Monocyte Migration | Human Monocytes | Not specified | Inhibition of PDGF-AB and IGF-I stimulated migration by ~40-50% | [8][9] |
| p22phox Expression | Human BPH Tissue (in vitro) | 10 µM | Significant reduction in gene and protein expression | |
| Heme Oxygenase-1 (HO-1) Expression | Human BPH Tissue (in vitro) | 1 µM | Reduction in gene expression (p < 0.04) | |
| 10 µM | Reduction in gene and protein expression (p < 0.0001 and p < 0.003, respectively) |
Table 2: Dose-Dependent Effect of this compound on Cell Viability
| Cell Line | Cell Type | This compound Concentration (µM) | Effect on Cell Viability | Reference |
| SKOV-3 | Ovarian Carcinoma | > 20 µM | ~40% suppression of cell growth | [5] |
| DU-145 | Prostate Cancer | IC50: 37.44 µM | Antiproliferative activity after 120 hrs | [6] |
Key Experimental Protocols
The findings presented in this guide are based on a variety of established experimental models and assays. Below are detailed methodologies for key experiments cited.
In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the in vivo efficacy of anti-inflammatory compounds.
-
Animal Model: Rodents (e.g., mice).
-
Procedure:
-
Administer this compound or vehicle control to the animals. In one study, drug treatment was given 15 minutes prior to the inflammatory challenge[1].
-
Inject Lipopolysaccharide (LPS) systemically (e.g., 0.25 mg/kg) to induce a systemic inflammatory response[1].
-
After a specified time (e.g., 90 minutes), collect blood samples[1].
-
Analyze plasma or serum for levels of pro-inflammatory cytokines such as TNF-α using an enzyme-linked immunosorbent assay (ELISA).
-
-
Workflow Diagram:
Western Blot for Protein Phosphorylation
This technique is used to quantify changes in the activation state of signaling proteins.
-
Sample Preparation:
-
Culture appropriate cells (e.g., SKOV-3 ovarian carcinoma cells) to a suitable confluency.
-
Treat cells with various concentrations of this compound for a specified duration. In some experiments, cells are also co-treated with an inflammatory stimulus (e.g., IFN-γ)[5].
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a Bradford assay or similar method.
-
-
Procedure:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK1, anti-phospho-STAT3) and an antibody for the total protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion and Future Directions
The evidence presented in this technical guide demonstrates that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and JAK/STAT signaling pathways. The quantitative data, while still emerging, supports its potential to modulate key inflammatory markers and cellular processes.
For drug development professionals, these findings suggest that this compound and its derivatives could be repurposed or optimized for inflammatory conditions. The established safety profile of this compound provides a strong foundation for exploring these new therapeutic avenues.
Future research should focus on:
-
Conducting dose-response studies to quantify the inhibitory effects of this compound on a wider range of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in relevant cell types (e.g., macrophages, endothelial cells).
-
Elucidating the precise molecular interactions of this compound with components of the NF-κB pathway, particularly its effect on IκB Kinase (IKK) activity and IκBα degradation.
-
Evaluating the anti-inflammatory efficacy of this compound in a broader range of preclinical models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.
A deeper understanding of these aspects will be crucial in fully harnessing the anti-inflammatory potential of this compound for future therapeutic applications.
References
- 1. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on oxidative stress-related proteins in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha1-adrenergic receptor antagonist this compound inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing | MDPI [mdpi.com]
- 9. This compound inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Alpha-1 Blockade: An In-depth Technical Guide to the Molecular Targets of Doxazosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects in these conditions are primarily attributed to the relaxation of smooth muscle in blood vessels and the prostate, respectively.[1][2] However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its classical mechanism of action. Numerous studies have demonstrated that this compound can induce a range of cellular effects, most notably apoptosis, in various cell types, independent of α1-adrenoceptor blockade.[3][4]
This technical guide provides a comprehensive investigation into the molecular targets of this compound beyond its primary interaction with α1-adrenoceptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in the off-target effects and potential therapeutic repurposing of this widely used pharmaceutical agent. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these alternative targets, and visualizes the associated signaling pathways and workflows.
Key Molecular Targets of this compound Beyond Alpha-1 Adrenoceptors
This compound's off-target effects are multifaceted, implicating several distinct molecular pathways and targets. The primary α1-adrenoceptor-independent mechanism observed is the induction of apoptosis in various cell types, including cardiomyocytes and prostate cancer cells.[3][4] The key molecular targets and pathways identified are:
-
hERG K+ Channels: this compound has been shown to directly interact with and inhibit the human ether-a-go-go-related gene (hERG) potassium channels, which can trigger apoptosis.[5]
-
JAK/STAT Signaling Pathway: this compound can suppress the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, key components of a signaling pathway crucial for cell growth and differentiation.[6][7]
-
VEGFR-2/Akt/mTOR Signaling Pathway: this compound has been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling molecules like Akt and mTOR, which are critical for angiogenesis and cell survival.[8][9]
-
Fas Receptor-Mediated Apoptosis: this compound can induce apoptosis through the Fas death receptor pathway by increasing the recruitment of the Fas-associated death domain (FADD) and activating caspase-8.[10][11]
-
Phosphodiesterase (PDE) Inhibition: Some evidence suggests that this compound, similar to other quinazoline derivatives, may act by obstructing phosphodiesterases.[12]
-
Tumor Necrosis Factor-alpha (TNF-α) Signaling: this compound has been observed to inhibit the production of TNF-α, a key inflammatory cytokine.[13]
Data Presentation: Quantitative Analysis of this compound's Interaction with Non-Alpha-1 Targets
The following table summarizes the available quantitative data on the interaction of this compound with its identified molecular targets beyond α1-adrenoceptors. This data is crucial for understanding the potency and potential clinical relevance of these off-target effects.
| Target | Cell Line/System | Parameter | Value | Reference |
| hERG K+ Channels | HEK 293 cells | IC50 | 585.1 nM | [5] |
| Xenopus oocytes | IC50 | 18.2 µM | [5] | |
| VEGFR-2 Signaling | SKOV-3 carcinoma cells | Inhibition of VEGF-induced phosphorylation | Dose-dependent | [8][9] |
| JAK/STAT Signaling | Ovarian carcinoma cells | Inhibition of phosphorylation | Dose-dependent | [6][7] |
| Fas Receptor Pathway | PC-3 and BPH-1 cells | Upregulation of Fas/CD95 | 25 µmol/L this compound | [10][11] |
| TNF-α Production | LPS-challenged animals | Inhibition | Dose-dependent | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets beyond α1-adrenoceptors.
Assessment of Apoptosis via TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
a. Cell Culture and Treatment:
-
Culture cardiomyocytes (e.g., HL-1 cell line) or other target cells in appropriate media and conditions.[14]
-
Seed cells in chamber slides or multi-well plates suitable for microscopy.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 to 40 µmol/L) for desired time points (e.g., 12 or 48 hours).[14] Include a vehicle-treated control group.
b. TUNEL Staining (using a commercial kit, e.g., In Situ Cell Death Detection Kit, Fluorescein):
-
Fix the cells with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS, pH 7.4) for 1 hour at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with a permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate) for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture by adding the enzyme (Terminal deoxynucleotidyl Transferase) to the label solution (fluorescein-dUTP) according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash the cells three times with PBS.
-
Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).
c. Visualization and Analysis:
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (stained with DAPI).
Analysis of Caspase Activation by Western Blot
Western blotting is used to detect the cleavage and activation of key apoptotic proteins like caspase-8 and FADD.
a. Cell Lysis and Protein Quantification:
-
Culture and treat cells (e.g., PC-3 or BPH-1) with this compound (e.g., 25 µmol/L) for various time points (e.g., 6, 12, 24 hours).[11]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-8, anti-FADD) overnight at 4°C.
-
Wash the membrane three times with washing buffer (TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with washing buffer.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the levels of protein expression and cleavage.
hERG K+ Channel Inhibition Analysis using Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.
a. Cell Preparation:
-
Use a cell line stably or transiently expressing hERG channels (e.g., HEK 293 cells).[5]
-
Culture the cells on glass coverslips.
b. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 137 NaCl, 4.0 KCl, 1.0 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).[5]
-
Use borosilicate glass pipettes filled with an internal solution containing (in mM): 130 K-aspartate, 5.0 MgCl2, 5 EGTA, 4 ATP, 10 HEPES (pH adjusted to 7.2 with KOH).[5]
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current. For example, depolarize to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a step to -120 mV to record the tail current.[5]
c. Drug Application and Data Analysis:
-
Prepare this compound stock solutions (e.g., 10 mM in DMSO) and dilute to the desired final concentrations in the external solution on the day of the experiment.[5]
-
Apply different concentrations of this compound to the cells via the perfusion system.
-
Record the hERG currents before and after drug application.
-
Measure the peak tail current amplitude to assess the extent of channel inhibition.
-
Construct concentration-response curves and calculate the IC50 value for this compound-induced hERG channel block.
Gene Expression Profiling using cDNA Microarray Analysis
cDNA microarrays allow for the simultaneous analysis of the expression levels of thousands of genes in response to a drug treatment.
a. Cell Culture and RNA Extraction:
-
Culture cells (e.g., LNCaP prostate cancer cells) and treat with this compound (e.g., for 8 and 24 hours) and a vehicle control.[15]
-
Isolate total RNA from the cells using a suitable method (e.g., Trizol reagent).
-
Assess the quality and quantity of the extracted RNA.
b. cDNA Synthesis and Labeling:
-
Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase.
-
Label the cDNA from the this compound-treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).
c. Microarray Hybridization and Scanning:
-
Combine the labeled cDNA samples and hybridize them to a cDNA microarray slide containing thousands of gene-specific probes.
-
Wash the slide to remove unbound cDNA.
-
Scan the microarray slide using a laser scanner to detect the fluorescence signals from both dyes.
d. Data Analysis:
-
Quantify the fluorescence intensity for each spot on the microarray.
-
Normalize the data to account for experimental variations.
-
Calculate the ratio of the fluorescence intensities (Cy5/Cy3) for each gene to determine the change in gene expression in response to this compound treatment.
-
Identify genes that are significantly up- or down-regulated.
Competitive Radioligand Binding Assay to Confirm α1-Adrenoceptor Independence
This assay is crucial to demonstrate that the observed effects of this compound are not mediated by its interaction with α1-adrenoceptors.
a. Membrane Preparation:
-
Prepare membrane fractions from cells or tissues that express α1-adrenoceptors.
-
Determine the protein concentration of the membrane preparation.
b. Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]-prazosin).[16]
-
Add increasing concentrations of unlabeled this compound or other competing ligands.
-
Include a control for non-specific binding by adding a high concentration of an unlabeled α1-adrenoceptor antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
c. Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for this compound and calculate its binding affinity (Ki) for the α1-adrenoceptor. This data can then be compared to the concentrations at which non-α1-mediated effects are observed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.
Caption: this compound's non-alpha-1 signaling pathways.
Caption: Experimental workflow for the TUNEL assay.
Caption: General workflow for Western blot analysis.
Conclusion
The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological profile is more complex than its classification as a simple α1-adrenoceptor antagonist would suggest. Its ability to interact with a variety of other molecular targets, leading to significant cellular responses such as apoptosis and inhibition of key signaling pathways, opens up new avenues for research and potential therapeutic applications. For drug development professionals, understanding these off-target effects is critical for both safety assessment and the exploration of novel indications for this compound and its derivatives. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate these fascinating and clinically relevant molecular interactions. This deeper understanding of this compound's mechanism of action will undoubtedly contribute to the development of more targeted and effective therapies in the future.
References
- 1. This compound (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. This compound induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, this compound and prazosin in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Doxazosin's Cellular Impact: A Technical Examination of Cardiomyocyte Apoptosis
For Immediate Release
This in-depth technical guide explores the cellular and molecular mechanisms by which the α1-adrenoceptor antagonist, Doxazosin, induces apoptosis in cardiomyocytes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and pharmacology. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Executive Summary
This compound, a quinazoline-based compound, is widely recognized for its use in treating hypertension and benign prostatic hyperplasia through the blockade of α1-adrenergic receptors.[1] However, emerging evidence has illuminated a distinct, off-target effect: the induction of apoptosis in various cell types, including cardiomyocytes.[2][3] This pro-apoptotic activity is notably independent of its α1-adrenoceptor antagonism.[3][4][5] The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) highlighted a greater risk of heart failure in patients treated with this compound compared to diuretics, suggesting potential cardiotoxic effects.[2][6] This guide delves into the cellular mechanisms that may contribute to these clinical observations, focusing on the signaling cascades and cellular changes that culminate in cardiomyocyte apoptosis.
Quantitative Analysis of this compound-Induced Cardiomyocyte Apoptosis
The pro-apoptotic effect of this compound on cardiomyocytes is both dose- and time-dependent.[3][7] The following tables summarize quantitative data from key studies, providing a comparative overview of this compound's impact on cardiomyocyte viability and apoptosis.
Table 1: Dose-Dependent Effect of this compound on HL-1 Cardiomyocyte Apoptosis (48-hour treatment)
| This compound Concentration (µM) | Apoptotic Cells (%) | Cell Viability (%) | Data Source(s) |
| 0 (Control) | ~2 | 100 | [3][6] |
| 0.1 | ~5 | Not Reported | [3] |
| 1 | ~10 | ~90 | [3][6] |
| 10 | ~25 | ~60 | [3][6] |
| 25 | Not Reported | ~45 | [6] |
| 40 | ~40 | Not Reported | [3] |
| 50 | Not Reported | ~40 | [6] |
Table 2: Time-Dependent Effect of this compound (40 µM) on HL-1 Cardiomyocyte Apoptosis
| Treatment Duration (hours) | Apoptotic Cells (%) | Data Source(s) |
| 0 (Control) | ~2 | [3] |
| 12 | ~15 | [3] |
| 48 | ~40 | [3] |
Table 3: Effect of this compound on Caspase-3 Expression in HL-1 Cardiomyocytes (12-hour treatment)
| This compound Concentration (µM) | Relative Caspase-3 Expression (Fold Change) | Data Source(s) |
| 0 (Control) | 1.0 | [8][9] |
| 0.01 | ~1.5 | [8][9] |
| 0.1 | ~2.0 | [8][9] |
| 10 | ~2.5 | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound-induced cardiomyocyte apoptosis.
Cell Culture
-
HL-1 Cardiomyocytes: HL-1 cells, a cardiac muscle cell line that maintains the phenotypic characteristics of adult cardiomyocytes, are cultured in Claycomb Medium (Sigma-Aldrich) supplemented with 10% fetal bovine serum (FBS), 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.[3][6] Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Primary Neonatal Rat Cardiomyocytes: Ventricles from 1-2 day old Sprague-Dawley rats are minced and dissociated using a collagenase/pancreatin solution. Cardiomyocytes are enriched by pre-plating for 1-2 hours to remove fibroblasts and then plated on fibronectin-coated dishes.[6] They are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
-
Primary Human Adult Cardiomyocytes: Human ventricular cardiomyocytes are obtained from explanted hearts and cultured as previously described.[3]
This compound Treatment
This compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound (typically ranging from 0.1 to 50 µM) for specified durations (e.g., 12, 24, or 48 hours) as indicated in the experimental design.[3][6][8][9]
Apoptosis Assays
-
Hoechst 33258 Staining for Nuclear Morphology:
-
Seed 1 x 10^4 cardiomyocytes per well in a multi-well plate.
-
After this compound treatment, incubate the cells with 1 µg/mL Hoechst 33258 dye for 45 minutes at 37°C.[3][6]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Visualize the cells using a fluorescence microscope. Apoptotic cells are identified by condensed, brightly stained, and fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 500 cells from random fields.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Use a commercial in situ cell death detection kit (e.g., from Boehringer Mannheim Corp).[3][6]
-
Fix the this compound-treated cells with a formaldehyde-based solution.
-
Permeabilize the cells with a detergent-based solution.
-
Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescein-labeled dUTP.
-
Visualize the cells under a fluorescence microscope. Green fluorescence indicates DNA fragmentation, a hallmark of apoptosis.
-
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Viability Assay:
-
Seed 1 x 10^4 cardiomyocytes per well in a 96-well plate.[6]
-
Following this compound treatment for the desired duration (e.g., 48 hours), add 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.[6]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 550-600 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Flow Cytometry for Apoptosis Quantification:
-
Harvest this compound-treated cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer containing propidium iodide (PI).[5]
-
Analyze the cell suspension using a flow cytometer. Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram.
-
Western Blotting for Caspase-3
-
Lyse this compound-treated cardiomyocytes in RIPA buffer containing protease inhibitors.[8]
-
Determine the protein concentration of the lysates using a Bradford assay.
-
Separate equal amounts of protein (e.g., 50-100 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
Signaling Pathways in this compound-Induced Cardiomyocyte Apoptosis
This compound's pro-apoptotic effects in cardiomyocytes are mediated through signaling pathways that are independent of its α1-adrenoceptor blocking properties.[3][4][5] One proposed mechanism involves the interaction of this compound with the human ether-a-go-go-related gene (hERG) K+ channels.[6]
Proposed this compound-hERG Signaling Pathway
Binding of this compound to the hERG K+ channel is hypothesized to trigger a downstream signaling cascade that culminates in apoptosis.[6] While the precise intermediates are still under investigation, this interaction is thought to initiate an apoptotic program.
Caspase Activation Cascade
A key downstream event in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Evidence suggests the involvement of both initiator and effector caspases.[7][8]
Experimental Workflow for Assessing this compound's Pro-Apoptotic Effect
The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound on cardiomyocyte apoptosis.
Conclusion
The evidence strongly indicates that this compound can induce apoptosis in cardiomyocytes through mechanisms that are independent of its primary pharmacological action as an α1-adrenoceptor antagonist. This pro-apoptotic effect is concentration- and time-dependent and involves the activation of the caspase cascade. The interaction with the hERG K+ channel has been identified as a potential initiating event. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cardiotoxic potential of this compound and related compounds. Further elucidation of these off-target effects is crucial for understanding the full safety profile of existing drugs and for the development of new, safer cardiovascular therapeutics.
References
- 1. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Doxazosin's In Vitro Influence on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro effects of doxazosin, a selective α1-adrenergic receptor antagonist, on key aspects of lipid metabolism. While clinically recognized for its antihypertensive properties, in vitro studies have revealed direct cellular and molecular mechanisms by which this compound may favorably alter lipid profiles. This document summarizes the quantitative data from pivotal studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways.
Core Effects on Lipid Metabolism
In vitro research has demonstrated that this compound exerts its influence on lipid metabolism through several distinct mechanisms:
-
Inhibition of Cholesterol Synthesis: this compound has been shown to directly inhibit the de novo synthesis of cholesterol in various cell lines, including human hepatoma (Hep G2) cells and rabbit fibroblasts. This effect appears to be independent of the LDL receptor.[1][2]
-
Increased LDL Receptor Activity and Binding: Studies have indicated that this compound can increase the binding of low-density lipoprotein (LDL) to hepatic cells.[1][2] This is likely a compensatory response to the intracellular cholesterol depletion caused by the inhibition of cholesterol synthesis.
-
Enhanced HDL Biogenesis: this compound has been found to increase the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the reverse cholesterol transport pathway and the formation of high-density lipoprotein (HDL). This effect has been observed in the THP-1 human macrophage cell line.
-
Antioxidant Properties of Metabolites: The primary metabolites of this compound, 6- and 7-hydroxythis compound, have demonstrated significant antioxidant activity by inhibiting the oxidation of LDL in vitro.[3] This is a crucial finding, as oxidized LDL is a key player in the development of atherosclerosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on lipid metabolism.
Table 1: Effect of this compound on De Novo Cholesterol Synthesis
| Cell Line | This compound Concentration (µmol/L) | Parameter Measured | Observed Effect | Reference |
| Hep G2 | 5 - 20 | Newly Synthesized Cholesterol | Dose-related decrease | [1][2] |
| Hep G2 | 5 - 20 | Newly Synthesized Cholesterol Ester | Dose-related decrease | [1][2] |
| Rabbit Fibroblasts (LDL Receptor Negative) | Increasing Concentrations | De Novo Cholesterol Synthesis | Marked reduction | [1][2] |
Table 2: Effect of this compound on LDL Binding
| Cell Line | This compound Concentration (µmol/L) | Parameter Measured | Observed Effect | Reference |
| Hepatic Cells | 5 - 20 | LDL Binding | Dose-related increase | [1][2] |
Table 3: Effect of this compound Metabolites on LDL Oxidation
| Metabolite | Concentration (µM) | Assay | Observed Effect | Reference |
| 6-hydroxythis compound | 5 | Cu²⁺-induced conjugated diene formation in LDL | Significant reduction (to 28% of tmax of control) | [3] |
| 7-hydroxythis compound | 5 | Cu²⁺-induced conjugated diene formation in LDL | Significant reduction (to 28% of tmax of control) | [3] |
| 6-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (lipid peroxides) | Significant reduction (to 10% of control) | [3] |
| 7-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (lipid peroxides) | Significant reduction (to 10% of control) | [3] |
| 6-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (relative electrophoretic mobility) | Significant reduction (to 6% of control) | [3] |
| 7-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (relative electrophoretic mobility) | Significant reduction (to 6% of control) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
De Novo Cholesterol Synthesis Assay
Objective: To quantify the rate of new cholesterol synthesis in cultured cells treated with this compound.
Principle: This method utilizes a stable isotope tracer, deuterium from deuterium-enriched water (D₂O), which is incorporated into newly synthesized cholesterol. The amount of deuterium-enriched cholesterol is then measured by gas chromatography-mass spectrometry (GC-MS).
Protocol:
-
Cell Culture: Plate Hep G2 cells or rabbit fibroblasts in appropriate culture dishes and grow to near confluence.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µmol/L) in a culture medium containing a known enrichment of D₂O for a specified period (e.g., 24 hours).
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification: Saponify the lipid extract to release free cholesterol from its esterified form.
-
Derivatization: Convert the cholesterol to a volatile derivative (e.g., trimethylsilyl ether) for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate cholesterol from other lipids and to measure the abundance of deuterium-enriched cholesterol.
-
Data Analysis: Calculate the rate of de novo cholesterol synthesis based on the incorporation of deuterium into cholesterol relative to the enrichment of the D₂O in the culture medium.
LDL Binding Assay
Objective: To determine the effect of this compound on the binding of LDL to its receptor on the surface of cultured cells.
Principle: This assay uses radiolabeled LDL (¹²⁵I-LDL) to quantify the number of LDL particles that bind to the cell surface receptors.
Protocol:
-
LDL Isolation and Labeling: Isolate LDL from human plasma by ultracentrifugation and label it with ¹²⁵I using a standard method (e.g., the iodine monochloride method).
-
Cell Culture: Culture human fibroblasts or other suitable cell types in multi-well plates.
-
Pre-incubation with this compound: Pre-incubate the cells with different concentrations of this compound for a defined period to allow for any changes in receptor expression.
-
Binding Incubation: At 4°C (to prevent internalization), incubate the cells with ¹²⁵I-LDL in the presence of this compound. Include a set of wells with a large excess of unlabeled LDL to determine non-specific binding.
-
Washing: After incubation, wash the cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.
-
Cell Lysis and Radioactivity Measurement: Lyse the cells and measure the amount of cell-associated radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Express the results as the amount of ¹²⁵I-LDL bound per milligram of cell protein.
ABCA1-Mediated Cholesterol Efflux Assay
Objective: To assess the ability of this compound to promote the efflux of cholesterol from macrophages to an acceptor molecule like apolipoprotein A-I (apoA-I).
Principle: Cells are first loaded with radiolabeled cholesterol ([³H]-cholesterol). After treatment with this compound, the amount of radiolabeled cholesterol that is transported out of the cells and into the medium containing apoA-I is measured.
Protocol:
-
Cell Differentiation and Labeling: Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA). Label the macrophages by incubating them with a medium containing [³H]-cholesterol.
-
This compound Treatment: Treat the labeled macrophages with various concentrations of this compound for a specified time.
-
Efflux Period: Replace the medium with a serum-free medium containing apoA-I as the cholesterol acceptor and incubate for a defined period (e.g., 4-6 hours).
-
Sample Collection: Collect the culture medium and lyse the cells.
-
Scintillation Counting: Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
LDL Oxidation Assay
Objective: To evaluate the antioxidant potential of this compound metabolites against LDL oxidation.
Principle: LDL oxidation is induced in vitro using a pro-oxidant, such as copper ions (Cu²⁺). The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
Protocol:
-
LDL Isolation: Isolate human LDL from plasma.
-
Incubation with Metabolites: Incubate the isolated LDL with various concentrations of 6-hydroxythis compound or 7-hydroxythis compound.
-
Initiation of Oxidation: Initiate LDL oxidation by adding a solution of copper sulfate (CuSO₄).
-
Spectrophotometric Monitoring: Continuously monitor the change in absorbance at 234 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the lag phase, which represents the time required for the initiation of rapid lipid peroxidation. A longer lag phase indicates greater resistance to oxidation. The rate of oxidation can also be calculated from the slope of the propagation phase.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced HDL Biogenesis
The following diagram illustrates the proposed signaling cascade by which this compound enhances ABCA1 expression and subsequent cholesterol efflux in macrophages.
References
- 1. A rapid method for measurement of the susceptibility to oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound increases low density lipoprotein receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of low density lipoprotein oxidation in vitro by the 6- and 7-hydroxy-metabolites of this compound, an alpha 1-adrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Doxazosin in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Doxazosin, a selective alpha-1 adrenergic receptor antagonist, with a specific focus on its effects in rodent models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
This compound is a quinazoline derivative that functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle of blood vessels.[2] The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.[2] this compound competitively blocks this interaction, leading to vasodilation of both arterioles and veins.[1] This reduction in peripheral vascular resistance is the primary mechanism behind its antihypertensive effect.[1]
Downstream Signaling Pathway
The canonical signaling pathway following alpha-1 adrenergic receptor activation involves the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ along with DAG, activates Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction. This compound, by blocking the initial receptor activation, inhibits this entire cascade.
Effects on Blood Pressure and Heart Rate in Rodent Models
This compound has been extensively studied in various rodent models, demonstrating its efficacy in lowering blood pressure. The following tables summarize the quantitative effects observed in these studies.
Spontaneously Hypertensive Rats (SHR)
| Dose and Administration | Duration | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| 10 mg/kg/day (oral) | 15 days | Prevented impaired vasodilatory response to SNP. | Not reported | [3] |
| 30 mg/kg/day (in food) | 4 weeks | Significantly reduced mean arterial pressure. | Not reported | [4] |
Normotensive Rats (Sprague-Dawley)
| Dose and Administration | Duration | Effect on Blood Pressure | Effect on Heart Rate | Reference |
| 8 mg/kg (single oral dose) | 4 hours post-dose | SBP decreased by 11.9%. DBP and MBP not significantly affected. | Not significantly affected. | [2][5] |
| 8 mg/kg/day (oral) | 12 weeks | Maximal decrease of 29.3% in SBP. Significant decreases in DBP and MBP. | Not significantly affected. | [2][5] |
Experimental Protocols in Rodent Studies
Standardized experimental protocols are crucial for the reliable assessment of this compound's pharmacodynamics. Below are detailed methodologies for key experiments.
Animal Models
-
Spontaneously Hypertensive Rat (SHR): A commonly used genetic model of hypertension.
-
Wistar-Kyoto (WKY) Rats: The normotensive control strain for SHR.
-
Sprague-Dawley (SD) Rats: A common outbred strain of normotensive rats.
Drug Administration
-
Oral Gavage: this compound is often dissolved in a vehicle such as a 10% sucrose solution to improve palatability and administered directly into the stomach using a gavage needle. The recommended volume for rats is up to 5 mL/kg.
-
In Drinking Water/Food: For long-term studies, this compound can be mixed with the animal's drinking water or food.
-
Subcutaneous Injection: this compound can be administered subcutaneously, typically in a volume of up to 5 mL/kg for rats.
Blood Pressure Measurement
-
Tail-Cuff Method (Non-invasive): This is a widely used technique for measuring blood pressure in conscious rodents.
-
Acclimatization: The rat is placed in a restrainer for a period of time before measurement to minimize stress-induced blood pressure fluctuations.
-
Warming: The tail is gently warmed to increase blood flow and improve signal detection.
-
Cuff Inflation/Deflation: An occlusion cuff is placed at the base of the tail and inflated to occlude blood flow. The pressure is then slowly released, and a sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure. Volume Pressure Recording (VPR) is a common technology used in modern tail-cuff systems.
-
Beyond Alpha-1 Blockade: Additional Signaling Effects
Recent research suggests that this compound may exert effects that are independent of its alpha-1 adrenergic receptor antagonism, particularly in vascular smooth muscle cells (VSMCs).
-
Inhibition of VSMC Proliferation and Migration: Studies have shown that this compound can inhibit the proliferation and migration of human VSMCs stimulated by various growth factors. This effect appears to be unrelated to alpha-1 receptor blockade, as it was observed in cells pre-treated with an irreversible alpha-1 antagonist and in cells that do not express alpha-1 receptors.
-
Influence on Other Signaling Pathways: Some evidence suggests that this compound can modulate other signaling pathways, such as the VEGFR-2/Akt/mTOR and JAK/STAT pathways. However, the direct relevance of these findings to the cardiovascular effects of this compound in rodent models requires further investigation.
Conclusion
In rodent models, this compound effectively lowers blood pressure primarily through the competitive antagonism of alpha-1 adrenergic receptors, leading to vasodilation. Its pharmacodynamic profile has been well-characterized, with quantifiable effects on systolic, diastolic, and mean arterial pressure. The experimental protocols for studying this compound in rodents are well-established, with the tail-cuff method for blood pressure measurement and oral gavage for administration being common practice. Emerging evidence suggests that this compound may also have cellular effects independent of its primary mechanism of action, opening avenues for further research into its broader therapeutic potential. This guide provides a foundational understanding for researchers and professionals involved in the development and study of cardiovascular drugs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [this compound and soluble guanylate cyclase in a rat model of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on blood flow and mRNA expression of nitric oxide synthase in the spontaneously hypertensive rat genitourinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Doxazosin's Neuroprotective Potential: A Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, has long been utilized in the clinical management of hypertension and benign prostatic hyperplasia. Emerging preclinical evidence, however, suggests a potential role for this compound beyond its cardiovascular applications, pointing towards significant neuroprotective properties. This technical guide synthesizes the current landscape of preclinical research on this compound's neuroprotective effects, providing an in-depth analysis of the quantitative data, experimental methodologies, and implicated signaling pathways. The findings suggest that this compound may exert its neuroprotective effects through a multi-faceted mechanism involving the enhancement of cellular energy metabolism, modulation of key signaling pathways implicated in cell survival and apoptosis, and potent anti-inflammatory and antioxidant activities.
Key Neuroprotective Mechanisms
Preclinical investigations have identified several key mechanisms through which this compound may confer neuroprotection:
-
Enhancement of Brain Bioenergetics via PGK1 Activation: A significant body of evidence points to this compound's ability to activate phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This activation leads to increased ATP production in the brain, potentially mitigating the energy deficits associated with neurodegenerative conditions like Parkinson's disease and Dementia with Lewy Bodies. This mechanism is notably independent of its α1-adrenoceptor antagonist activity.
-
Modulation of Pro-Survival and Anti-Apoptotic Signaling: In an in vitro model of Alzheimer's disease, this compound demonstrated the ability to protect hippocampal slices from amyloid-β (Aβ) induced toxicity. This neuroprotective effect was associated with the activation of the pro-survival Akt signaling pathway and the subsequent inhibitory phosphorylation of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in tau hyperphosphorylation and neuronal apoptosis.
-
Anti-inflammatory Effects in the Central Nervous System: this compound has been shown to exert anti-inflammatory effects in rodent models of systemic and pulmonary inflammation. It effectively inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), key mediators of neuroinflammation.
-
Reduction of Oxidative Stress: this compound has demonstrated antioxidant properties by reducing the expression of p22phox, a critical subunit of the NADPH oxidase complex. NADPH oxidase is a major source of reactive oxygen species (ROS) in the brain, and its inhibition is a key strategy for neuroprotection against oxidative damage.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
| Model System | Pathological Insult | This compound Concentration/Dose | Key Quantitative Finding | Reference |
| Differentiated SH-SY5Y cells & Organotypic hippocampal cultures | Amyloid-β | Not specified | Increased levels of p-Akt (Ser473) and p-GSK-3β (Ser9) | [1] |
| Rodent models of inflammation | Lipopolysaccharide (LPS) | Not specified | Inhibition of TNF-α and MCP-1 production | [2] |
| Human prostate tissue (in vitro) | N/A | 10 µM | Significant reduction in p22phox gene and protein expression | [3] |
Experimental Protocols
In Vitro Model of Alzheimer's Disease: Amyloid-β Toxicity in SH-SY5Y Cells and Hippocampal Slices
This protocol outlines the methodology used to assess the neuroprotective effects of this compound against amyloid-β toxicity.
1. Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
For differentiation into a neuronal phenotype, cells are treated with retinoic acid for a specified period.
2. Organotypic Hippocampal Slice Cultures:
-
Hippocampal slices are prepared from neonatal rodents and cultured on semi-permeable membrane inserts at the air-medium interface.
-
The culture medium is a specialized formulation designed to maintain the viability and structural integrity of the tissue for an extended period.
3. Amyloid-β Preparation and Treatment:
-
Synthetic amyloid-β peptides (e.g., Aβ1-42) are prepared to form oligomeric species, which are considered the most neurotoxic.
-
Differentiated SH-SY5Y cells or hippocampal slices are exposed to a specific concentration of Aβ oligomers to induce neurotoxicity.
4. This compound Treatment:
-
Cells or slices are co-treated with various concentrations of this compound to evaluate its neuroprotective potential.
5. Assessment of Neuroprotection and Signaling Pathways:
-
Cell viability is assessed using assays such as MTT or LDH release.
-
Neuronal damage in hippocampal slices is quantified by staining with markers like propidium iodide.
-
The activation of signaling pathways is determined by Western blotting using antibodies specific for phosphorylated forms of proteins like Akt and GSK-3β.
In Vivo Models of Neuroinflammation
This protocol describes the induction of systemic and pulmonary inflammation in rodents to evaluate the anti-inflammatory effects of this compound.
1. Animal Models:
-
Standard laboratory mice or rats are used.
2. Induction of Inflammation:
-
Systemic Inflammation: Lipopolysaccharide (LPS) is administered systemically (e.g., intraperitoneal injection) to induce a widespread inflammatory response.
-
Pulmonary Inflammation: LPS is instilled intranasally to induce localized inflammation in the lungs.
3. This compound Administration:
-
This compound is administered to the animals, typically prior to the inflammatory challenge. The route of administration can be oral or parenteral.
4. Measurement of Inflammatory Markers:
-
At a specified time point after LPS challenge, blood or lung tissue is collected.
-
The levels of pro-inflammatory cytokines such as TNF-α and MCP-1 are quantified using enzyme-linked immunosorbent assay (ELISA).
In Vitro Assessment of Antioxidant Activity
This protocol details the in vitro methodology to assess the effect of this compound on the expression of the NADPH oxidase subunit p22phox.
1. Tissue Samples:
-
Human prostate tissue samples are used for this in vitro assay.
2. This compound Treatment:
-
The tissue samples are treated with this compound at a specific concentration (e.g., 10 µM).
3. Gene and Protein Expression Analysis:
-
RT-PCR: RNA is extracted from the tissue, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of p22phox.
-
Western Blotting: Protein is extracted from the tissue, and Western blotting is performed using an antibody specific for p22phox to determine its protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's neuroprotective signaling cascade in an Alzheimer's disease model.
Caption: this compound enhances brain bioenergetics through PGK1 activation.
Caption: this compound mitigates neuroinflammation and oxidative stress.
Caption: Workflow for assessing this compound's neuroprotection in vitro.
Conclusion and Future Directions
The preclinical data presented in this technical guide strongly suggest that this compound holds promise as a neuroprotective agent. Its multifaceted mechanism of action, encompassing the enhancement of cellular bioenergetics, modulation of critical cell signaling pathways, and potent anti-inflammatory and antioxidant effects, positions it as a compelling candidate for further investigation in the context of various neurodegenerative diseases.
Future research should focus on elucidating the precise dose-response relationships for this compound's neuroprotective effects in various preclinical models. Furthermore, a deeper understanding of the downstream signaling cascades initiated by PGK1 activation in neuronal cells is warranted. Long-term in vivo studies in animal models of neurodegeneration are crucial to assess the therapeutic efficacy and safety of this compound for potential clinical translation. The repurposing of this well-established clinical drug could offer an accelerated path towards novel therapeutic strategies for debilitating neurological disorders.
References
- 1. Dual Effect of this compound: Anticancer Activity on SH-SY5Y Neuroblastoma Cells and Neuroprotection on an In Vitro Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on oxidative stress-related proteins in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Doxazosin in In Vitro Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the in vitro application of doxazosin, an α1-adrenoceptor antagonist, in cell culture experiments. This compound has demonstrated significant effects on cell viability, apoptosis, and autophagy across various cell types, independent of its adrenergic blocking activity. These notes compile quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: this compound Dosage and Effects
The following tables summarize the effective concentrations of this compound and its observed effects in different in vitro models. These values serve as a starting point for experimental design, though optimal concentrations may vary with cell type and experimental conditions.
| Cell Line | Cell Type | This compound Concentration (µM) | Incubation Time | Observed Effect | Assay | Reference |
| HL-1 | Cardiomyocytes | 0.1 - 50 | 48 - 72 hours | Dose-dependent increase in apoptosis and decreased cell viability.[1][2] | Hoechst Staining, Flow Cytometry, MTT Assay, TUNEL Assay | [1][2][3][4] |
| Primary Neonatal Rat Cardiomyocytes | Cardiomyocytes | 0.1 - 50 | 48 hours | Decreased cell viability.[1] | MTT Assay | [1] |
| Primary Human Adult Cardiomyocytes | Cardiomyocytes | 1 - 10 | 48 hours | Induced apoptosis.[1] | Hoechst Staining | [1] |
| NIH 3T3 | Fibroblasts | 0.1 - 50 | 24 hours | Dose-dependent cell death.[1][2] | MTT Assay | [1][2] |
| PC-3 | Human Prostate Cancer | 1 - 25 | 24 - 48 hours | Increased apoptosis and decreased cell viability.[5] | Hoechst Staining, MTT Assay | [5] |
| PC-3 | Metastatic Castration-Resistant Prostate Cancer | 0.1 - 100 (IC50 = 25.42 µM) | 72 hours | Reduced cell viability and induced apoptosis.[6] | CCK-8 Assay, Flow Cytometry (FACS) | [6] |
| BPH-1 | Human Benign Prostate Epithelial | 1 - 25 | 24 - 48 hours | Increased apoptosis and decreased cell viability.[5] | Hoechst Staining, MTT Assay | [5] |
| WPMY-1 | Human Prostate Stroma | 1 - 50 | 48 hours | Inhibited cell growth.[7] | Not specified | [7] |
| A549, PANC-1 | Cancer Stem Cells | 10 - 25 | Not specified | Induced cell death and inhibited growth.[8] | Not specified | [8] |
| HEK-hERG | hERG-expressing Human Embryonic Kidney | 30 | 72 hours | Increased apoptosis.[9] | TUNEL Assay, Flow Cytometry | [9] |
| HT1376 | Bladder Cancer | Not specified | Not specified | Inhibited tumor growth in vivo.[10] | In vivo study | [10] |
| HUVEC | Human Umbilical Vein Endothelial | Not specified | Not specified | Anti-angiogenic effects.[11] | In vitro and in vivo studies | [11] |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed to assess the in vitro effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for cardiomyocyte and prostate cancer cell lines.[1][5]
1. Cell Seeding:
- Seed 1 x 104 cells per well in a 96-well plate.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. This compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
- Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
- Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- Four hours before the end of the incubation period, add 0.5 mg/mL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) to each well.[1]
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
- After the incubation, carefully remove the MTT-containing medium.
- Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Incubate overnight at 37°C.[1]
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Hoechst Staining
This protocol is based on methods used for cardiomyocytes and prostate epithelial cells.[1][5]
1. Cell Seeding and Treatment:
- Seed 1 x 104 cells per well on glass coverslips placed in a 24-well plate.
- Allow cells to attach for 24 hours.
- Treat the cells with the desired concentrations of this compound for the intended duration (e.g., 12, 24, or 48 hours).
2. Staining:
- After treatment, fix the cells with 4% (w/v) paraformaldehyde for 15-20 minutes at room temperature.[5]
- Wash the cells twice with phosphate-buffered saline (PBS).
- Incubate the cells with 10 µg/mL Hoechst 33342 or Hoechst 33258 stain in PBS containing 0.1% Triton X-100 for 10-15 minutes at room temperature in the dark.[1][5]
3. Imaging:
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.
Protocol 3: Cell Cycle Analysis using Flow Cytometry
This protocol is derived from a study on HL-1 cardiomyocytes.[1]
1. Cell Preparation and Treatment:
- Seed 1 x 106 cells per well in a 6-well plate.
- After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 72 hours.
2. Cell Fixation:
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cell pellet with PBS.
- Resuspend the cells in 4% paraformaldehyde for 10 minutes for fixation.
- Centrifuge the cells and resuspend the pellet in 70% ethanol.
- Incubate overnight at -20°C.
3. Staining and Analysis:
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in a solution containing 1 mg/mL RNase A and 5 µg/mL propidium iodide.
- Incubate for 1 hour at room temperature in the dark.
- Analyze the cells using a flow cytometer. The percentage of apoptotic cells can be quantified by measuring the sub-G0/G1 peak, which represents cells with hypodiploid DNA content.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vitro experiments.
Caption: Key signaling pathways modulated by this compound in vitro.
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of this compound in Prostate and Bladder Cancers - UCL Discovery [discovery.ucl.ac.uk]
- 11. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxazosin Administration in Mouse Models of Benign Prostatic Hyperplasia (BPH)
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Mouse models are crucial for understanding the pathophysiology of BPH and for the preclinical evaluation of therapeutic agents. Doxazosin, a selective α1-adrenergic receptor antagonist, is a commonly prescribed medication for BPH. It functions by relaxing the smooth muscle of the prostate and bladder neck, thereby alleviating urinary obstruction and improving urine flow.[1][2][3][4] This document provides detailed protocols for the administration of this compound in a testosterone-induced mouse model of BPH, along with methods for evaluating its efficacy.
Mechanism of Action of this compound in BPH
This compound is a competitive inhibitor of postsynaptic α1-adrenergic receptors.[2] These receptors are abundant in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] In BPH, increased adrenergic tone contributes to the dynamic component of bladder outlet obstruction. By blocking these receptors, this compound prevents the binding of norepinephrine, leading to vasodilation and relaxation of smooth muscle.[1] This reduces the resistance to urinary outflow, thereby mitigating the obstructive symptoms of BPH.[3][4] Additionally, some studies suggest that this compound may induce apoptosis in prostate cells, potentially contributing to a reduction in prostate size over time.[4]
Experimental Protocols
I. Induction of Benign Prostatic Hyperplasia (BPH) in Mice
A common and effective method to induce BPH in mice is through the administration of testosterone, often in combination with estradiol, to mimic the hormonal environment of aging men.[5][6]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Testosterone propionate (in sesame or olive oil)
-
Syringes and needles for subcutaneous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for castration (if applicable)
Protocol:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Castration (Optional but Recommended): To reduce endogenous androgen influence, surgical castration can be performed. Anesthetize the mice and make a small incision in the scrotum to remove the testes. Suture the incision and allow for a one-week recovery period.
-
Hormone Administration: For mice that have been castrated, administer testosterone propionate (e.g., 5 mg/kg) via subcutaneous injection daily for 4-8 weeks.[7] For non-castrated mice, a combination of testosterone (e.g., 25 mg pellet) and 17β-estradiol (e.g., 2.5 mg pellet) can be implanted subcutaneously for a period of 2 to 4 months to induce BPH.[5]
-
Monitoring: Monitor the animals' health and body weight regularly throughout the induction period.
II. This compound Administration
Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)
-
Oral gavage needles or equipment for drug delivery in drinking water/food
Protocol:
-
This compound Preparation: Prepare a fresh solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration Route:
-
Oral Gavage: This is the most precise method for dose delivery. Administer this compound (e.g., 1-10 mg/kg) once daily.
-
Drinking Water/Food: This method is less stressful for the animals but offers less control over the exact dosage consumed. If used, the concentration of this compound in the water or food should be calculated based on average daily consumption to approximate the target dose.
-
-
Dosage and Duration: A typical starting dose for this compound in rodents is in the range of 1-10 mg/kg/day. The treatment should commence after the BPH induction period and continue for a duration of 2-4 weeks.
-
Control Groups:
-
Sham Group: Mice that undergo a sham procedure (e.g., vehicle injection) without BPH induction.
-
BPH Model Group (Vehicle Control): Mice with induced BPH receiving the vehicle only.
-
Positive Control Group (Optional): Mice with induced BPH receiving a known effective treatment for BPH (e.g., finasteride).
-
Evaluation of this compound Efficacy
I. Urodynamic Measurements
Urodynamic assessments are critical for evaluating functional changes in the lower urinary tract.[8]
Methods:
-
Voiding Spot Assay (VSA): Place individual mice in a cage with a filter paper on the floor. After a set period (e.g., 2-4 hours), the filter paper is removed, and the number and size of urine spots are analyzed. Increased frequency of small spots is indicative of LUTS.
-
Metabolic Cages: For more detailed analysis, house mice in metabolic cages to measure 24-hour urine volume and voiding frequency.[9]
-
Cystometry: This invasive procedure involves catheterizing the bladder to measure intravesical pressure during filling and voiding, providing detailed information on bladder capacity, compliance, and contractility.[8][9]
II. Histological Analysis
Histological examination of the prostate gland is essential to assess the morphological changes associated with BPH and the effects of this compound treatment.[10][11][12]
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect the prostate gland and bladder.
-
Organ Weight: Weigh the prostate and bladder. An increase in the prostate-to-body weight ratio is a key indicator of BPH.
-
Histology:
-
Fix the prostate tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the tissue (e.g., 5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess for glandular hyperplasia, stromal proliferation, and inflammatory cell infiltration.
-
Data Presentation
Table 1: Effect of this compound on Urodynamic Parameters in BPH Mice
| Group | Voiding Frequency (voids/4h) | Average Void Volume (μL) | Total Urine Output (mL/24h) |
| Sham | |||
| BPH + Vehicle | |||
| BPH + this compound (1 mg/kg) | |||
| BPH + this compound (5 mg/kg) | |||
| BPH + this compound (10 mg/kg) |
Table 2: Effect of this compound on Organ Weight and Prostate Histology in BPH Mice
| Group | Body Weight (g) | Prostate Weight (mg) | Prostate/Body Weight Ratio | Bladder Weight (mg) | Glandular Hyperplasia Score (0-3) |
| Sham | |||||
| BPH + Vehicle | |||||
| BPH + this compound (1 mg/kg) | |||||
| BPH + this compound (5 mg/kg) | |||||
| BPH + this compound (10 mg/kg) |
Visualizations
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. urology-textbook.com [urology-textbook.com]
- 4. After ALLHAT: this compound for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 9. Characterization of a method to study urodynamics and bladder nociception in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The mouse prostate: a basic anatomical and histological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anatomy and Histology of the Human and Murine Prostate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxazosin in High-Throughput Screening for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, a quinazoline-based compound, is a well-characterized selective antagonist of the alpha-1 adrenergic receptor, widely used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its primary mechanism of action involves the blockade of postsynaptic alpha-1 adrenoceptors, leading to vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[3][4] Beyond this established pharmacology, emerging research has unveiled non-canonical signaling pathways modulated by this compound, highlighting its potential as a valuable tool in high-throughput screening (HTS) for the discovery of novel therapeutics for a range of diseases, including cancer.
Recent studies have demonstrated that this compound can induce apoptosis in prostate cancer cells, an effect that is independent of its alpha-1 adrenoceptor antagonism.[5][6] Furthermore, this compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, a critical mediator of angiogenesis, suggesting its potential as an anti-angiogenic agent.[7][8]
These diverse biological activities make this compound an excellent candidate for use in HTS campaigns as a control compound to validate assay performance and as a starting point for the discovery of new molecular entities targeting these pathways. This document provides detailed application notes and protocols for the use of this compound in HTS assays focused on three key areas:
-
Alpha-1 Adrenergic Receptor Antagonism: Utilizing this compound as a reference antagonist in a cell-based calcium mobilization assay.
-
Induction of Apoptosis: Employing this compound to induce apoptosis in prostate cancer cells in a caspase-3/7 activity assay.
-
VEGFR-2 Signaling Inhibition: Using this compound as a control inhibitor in a biochemical VEGFR-2 kinase assay.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological mechanisms and the screening processes, the following diagrams have been generated.
Data Presentation
The following tables summarize key quantitative data for this compound in the context of the described HTS assays. This data is essential for assay validation and for establishing this compound as a reliable control.
Table 1: this compound Activity in HTS Assays
| Assay Type | Target | Cell Line / System | Readout | This compound Activity (IC50) | Reference |
| Calcium Mobilization | Alpha-1 Adrenergic Receptor | HEK293 expressing α1a-AR | Fluorescence | ~1.5 nM | Estimated based on literature |
| Apoptosis | Caspase-3/7 | PC-3 (Prostate Cancer) | Luminescence | 25.42 ± 1.42 µM[9] | [9] |
| Kinase Inhibition | VEGFR-2 | Recombinant Enzyme | Luminescence | ~10-20 µM | Estimated based on[7][8] |
Table 2: HTS Assay Performance Metrics with this compound as a Control
| Assay | Assay Format | Positive Control | Negative Control | This compound Concentration (for Z' calculation) | Z'-Factor |
| Alpha-1 Antagonism | 384-well | Phenylephrine (1 µM) | Vehicle (DMSO) | 100 nM | ≥ 0.5 |
| Apoptosis Induction | 384-well | This compound (50 µM) | Vehicle (DMSO) | 50 µM | ≥ 0.5 |
| VEGFR-2 Inhibition | 384-well | No inhibitor | This compound (50 µM) | 50 µM | ≥ 0.5 |
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for Alpha-1 Adrenergic Receptor Antagonists
Objective: To identify antagonists of the alpha-1 adrenergic receptor using a cell-based calcium mobilization assay, with this compound as a reference antagonist.
Materials:
-
HEK293 cells stably expressing the human alpha-1a adrenergic receptor.
-
Assay medium: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Phenylephrine (agonist).
-
This compound (reference antagonist).
-
Test compounds.
-
384-well black, clear-bottom microplates.
-
Fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Preparation:
-
Culture HEK293-α1a cells to 80-90% confluency.
-
Harvest cells and resuspend in assay medium at a density of 2 x 10^5 cells/mL.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (final concentration 2 µM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay medium.
-
Add an equal volume of the dye loading solution to the cell suspension.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Plate Seeding:
-
Dispense 25 µL of the dye-loaded cell suspension into each well of a 384-well plate.
-
Centrifuge the plate at 100 x g for 1 minute.
-
Incubate at room temperature for 10-15 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay medium. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of compound dilutions to the appropriate wells. For control wells, add assay medium with DMSO (negative control) or a high concentration of this compound (positive control for inhibition).
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a 6X solution of phenylephrine in assay medium (e.g., 6 µM for a final concentration of 1 µM).
-
Using a fluorescent kinetic plate reader, measure baseline fluorescence for 10-20 seconds.
-
Add 5 µL of the phenylephrine solution to all wells simultaneously.
-
Immediately begin measuring the fluorescence intensity every second for 60-90 seconds.
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls.
-
Determine the IC50 value for this compound and hit compounds by fitting the concentration-response data to a four-parameter logistic equation.
-
Calculate the Z'-factor to assess assay quality using wells with phenylephrine alone (high signal) and wells with a saturating concentration of this compound plus phenylephrine (low signal). A Z'-factor ≥ 0.5 indicates a robust assay.[4][10]
Protocol 2: High-Throughput Apoptosis Assay using Caspase-3/7 Activity
Objective: To identify compounds that induce apoptosis in prostate cancer cells by measuring caspase-3/7 activity, using this compound as a positive control.
Materials:
-
PC-3 human prostate cancer cells.
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar.
-
This compound.
-
Test compounds.
-
384-well white, opaque microplates.
-
Luminometer.
Methodology:
-
Cell Seeding:
-
Culture PC-3 cells to 70-80% confluency.
-
Harvest and resuspend cells in culture medium at a density of 5 x 10^4 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in culture medium.
-
Add 5 µL of compound dilutions to the appropriate wells. For control wells, add medium with DMSO (negative control) and this compound at a final concentration of 50 µM (positive control).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.
-
Add 25 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours in the dark.
-
-
Signal Detection:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Calculate the fold-change in caspase activity for each test compound relative to the vehicle-treated control.
-
Determine the EC50 value for this compound and hit compounds.
-
Calculate the Z'-factor using this compound-treated wells as the high signal and vehicle-treated wells as the low signal.
Protocol 3: High-Throughput VEGFR-2 Kinase Inhibition Assay
Objective: To identify inhibitors of VEGFR-2 kinase activity using a biochemical assay, with this compound as a reference inhibitor.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based kinase assay kit.
-
This compound.
-
Test compounds.
-
384-well white microplates.
-
Luminometer.
Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of this compound and test compounds in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x VEGFR-2 kinase/substrate mix.
-
Add 2.5 µL of 2x ATP/compound mix. The final ATP concentration should be at or near its Km for VEGFR-2.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Signal Detection:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value for this compound and hit compounds.
-
Calculate the Z'-factor using wells with no inhibitor (high kinase activity, high luminescence) and wells with a saturating concentration of a known potent VEGFR-2 inhibitor (low kinase activity, low luminescence). This compound can be used as a mid-range control.
Conclusion
This compound's well-defined primary pharmacology and its intriguing secondary activities make it a versatile tool for high-throughput screening. The application notes and protocols provided herein offer a framework for utilizing this compound as a control compound in HTS campaigns targeting alpha-1 adrenergic receptors, apoptosis pathways, and VEGFR-2 signaling. By incorporating this compound into screening workflows, researchers can enhance data quality, validate assay performance, and potentially uncover novel therapeutic leads for a variety of diseases. The provided diagrams and data tables serve as a quick reference for understanding the underlying mechanisms and expected outcomes when using this compound in these HTS applications.
References
- 1. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 3. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists this compound and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Doxazosin: A Versatile Tool for Probing Alpha-1 Adrenergic Receptor Function
Application Notes and Protocols for Researchers
Introduction
Doxazosin is a potent and long-acting quinazoline-based competitive antagonist of alpha-1 (α₁) adrenergic receptors.[1][2] While widely recognized for its clinical applications in treating hypertension and benign prostatic hyperplasia (BPH), its pharmacological properties make it an invaluable tool for researchers and drug development professionals studying the physiological and pathophysiological roles of the α₁-adrenergic system.[3][4] this compound acts by competitively inhibiting post-synaptic α₁-adrenergic receptors, leading to vasodilation of arterioles and veins, and relaxation of smooth muscle in the prostate and bladder neck.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate α₁-adrenergic receptor function.
Mechanism of Action and Receptor Subtype Selectivity
This compound exhibits high affinity for all three subtypes of the α₁-adrenergic receptor: α₁ₐ, α₁ₑ, and α₁ₒ. It is considered a non-selective α₁-antagonist, although its binding affinities for the different subtypes are not identical.[1] This characteristic is crucial for experimental design, as this compound can be used to elicit a general blockade of α₁-adrenergic signaling or, in conjunction with more subtype-selective agents, to dissect the contributions of individual receptor subtypes.
The primary signaling pathway initiated by α₁-adrenergic receptor activation involves the coupling to Gq/11 G-proteins.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a hallmark of α₁-adrenergic receptor activation and a key event in downstream physiological responses such as smooth muscle contraction.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following tables summarize key quantitative data for this compound, providing researchers with essential parameters for experimental design and data interpretation.
Table 1: this compound Binding Affinities for Human α₁-Adrenergic Receptor Subtypes
| Receptor Subtype | log K₉ (M) | K₉ (nM) | Reference |
| α₁ₐ | -8.58 | 2.63 | [1] |
| α₁ₑ | -8.46 | 3.47 | [1] |
| α₁ₒ | -8.33 | 4.68 | [1] |
| α₁ (canine brain) | - | 0.19 | [6] |
| α₁ (human prostate) | - | 0.20 | [6] |
K₉: Dissociation constant, a measure of binding affinity. A lower K₉ value indicates higher binding affinity.
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Vasoconstriction | Phenylephrine | Rat Tail Artery | pA₂ | 8.72 | [7] |
| Vasoconstriction | Noradrenaline | Rabbit Ear Artery | pA₂ (R-Doxazosin) | 7.91 | [7] |
| Vasoconstriction | Noradrenaline | Rabbit Mesenteric Artery | pA₂ (R-Doxazosin) | 7.80 | [7] |
| Vasoconstriction | Noradrenaline | Rabbit Pulmonary Artery | pA₂ (R-Doxazosin) | 8.32 | [7] |
pA₂: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mandatory Visualizations
Caption: this compound blocks the α₁-adrenergic receptor signaling pathway.
Caption: Experimental workflow for an in vitro vasoconstriction assay.
Experimental Protocols
Radioligand Binding Assay for α₁-Adrenergic Receptors
This protocol is adapted from standard radioligand binding procedures and can be used to determine the binding affinity (Kᵢ) of this compound for α₁-adrenergic receptors in cell membranes or tissue homogenates.
Materials:
-
Cell membranes or tissue homogenates expressing α₁-adrenergic receptors
-
Radioligand (e.g., [³H]-prazosin)
-
This compound solutions of varying concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., 10 µM phentolamine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes or tissue homogenates and determine protein concentration.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound solution (or vehicle for total binding, or non-specific control)
-
Radioligand ([³H]-prazosin) at a concentration near its Kₐ
-
Membrane suspension
-
-
Incubate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
In Vitro Vasoconstriction Assay in Isolated Arterial Rings
This protocol describes the measurement of this compound's antagonist effect on agonist-induced vasoconstriction in isolated arterial rings.[8]
Materials:
-
Isolated arterial rings (e.g., from rat thoracic aorta)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ and maintained at 37°C
-
Phenylephrine (α₁-agonist) stock solution
-
This compound stock solution
-
Isolated organ bath system with force transducers and data acquisition software
Procedure:
-
Isolate the artery and cut into rings of 2-3 mm in length.
-
Mount the arterial rings in the organ baths containing PSS under a resting tension (e.g., 1.5-2 g for rat aorta).
-
Allow the tissues to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
After washing out the KCl and returning to baseline, perform a cumulative concentration-response curve to phenylephrine.
-
Wash the tissues thoroughly to return to baseline.
-
Incubate the tissues with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
In the presence of this compound, repeat the cumulative concentration-response curve to phenylephrine.
-
Repeat steps 6-8 with increasing concentrations of this compound.
-
Analyze the data by constructing Schild plots to determine the pA₂ value of this compound.[9][10]
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]ᵢ) in response to α₁-adrenergic receptor stimulation and its inhibition by this compound.[11][12]
Materials:
-
Cultured cells expressing α₁-adrenergic receptors (e.g., HEK293 cells transfected with the receptor)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Phenylephrine (agonist)
-
This compound
-
Fluorescence plate reader or fluorescence microscope with appropriate filters
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye loading solution by dissolving Fura-2 AM or Fluo-4 AM in DMSO and then diluting in HBSS containing a small amount of Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Add HBSS containing various concentrations of this compound (or vehicle) to the wells and incubate for a short period.
-
Measure baseline fluorescence.
-
Add phenylephrine to stimulate the receptors and immediately begin recording fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths (for Fura-2) as a measure of the change in [Ca²⁺]ᵢ. Determine the inhibitory effect of this compound on the phenylephrine-induced calcium response.
Western Blotting for α₁-Adrenergic Receptor Expression
This protocol can be used to assess the effect of this compound treatment on the protein expression levels of α₁-adrenergic receptors.[3][13][14]
Materials:
-
Cell or tissue lysates (treated with this compound or vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the α₁-adrenergic receptor subtype of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells or animals with this compound for the desired duration.
-
Harvest cells or tissues and prepare protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for α₁-Adrenergic Receptor mRNA Expression
This protocol allows for the quantification of changes in mRNA expression of α₁-adrenergic receptor subtypes following treatment with this compound.[15][16]
Materials:
-
Cells or tissues treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the α₁-adrenergic receptor subtypes and a reference gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Treat cells or animals with this compound.
-
Extract total RNA from the samples.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target and reference genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the reference gene.
Example Primer Sequences for Rat α₁-Adrenergic Receptors:
-
α₁ₐ-AR: (Consult literature or use primer design software for validated sequences)
-
α₁ₑ-AR: (Consult literature or use primer design software for validated sequences)
-
α₁ₒ-AR: (Consult literature or use primer design software for validated sequences)
Conclusion
This compound is a powerful pharmacological tool for the investigation of α₁-adrenergic receptor signaling and function. Its well-characterized mechanism of action and binding properties, combined with the experimental protocols provided in this document, offer researchers a robust framework for designing and executing studies to elucidate the complex roles of these receptors in health and disease. Careful consideration of its non-selective nature is essential for accurate data interpretation and the advancement of our understanding of the adrenergic system.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new alpha 1-adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Binding and functional properties of this compound in the human prostate adenoma and canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pa2 determination | PPTX [slideshare.net]
- 10. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. This compound treatment causes differential alterations of alpha 1-adrenoceptor subtypes in the rat kidney, heart and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of chronic administration of this compound on alpha1-adrenoceptors in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Doxazosin in Xenograft Models of Human Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxazosin, an α1-adrenergic receptor antagonist traditionally used for the treatment of hypertension and benign prostatic hyperplasia, has demonstrated potent anti-tumor activities in various cancers, including ovarian carcinoma. In preclinical xenograft models of human ovarian cancer, this compound has been shown to inhibit tumor growth by targeting key signaling pathways involved in angiogenesis and apoptosis. These application notes provide a comprehensive overview of the use of this compound in this context, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying molecular mechanisms and experimental workflows.
Key Findings and Data Presentation
This compound administration in xenograft models of human ovarian cancer has yielded significant reductions in tumor growth and progression. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vivo Efficacy of this compound in SKOV-3 Ovarian Cancer Xenograft Model
| Parameter | Control Group | This compound-Treated Group | Percentage Inhibition | Citation |
| Mean Tumor Volume (end of study) | Approx. 200-300 mm³ | Approx. 100 mm³ | 50-65% | [1] |
| Tumor Growth Inhibition | - | Significant | - | [1] |
| Cell Proliferation (PCNA staining) | High | Significantly Reduced | - | [1] |
| Apoptotic Cell Death (PARP staining) | Low | Enhanced | - | [1] |
| Microvessel Density (CD31 staining) | High | ~2.5-fold reduction | - | [1] |
Table 2: Molecular Effects of this compound on Ovarian Cancer Xenograft Tumors
| Molecular Marker | Effect of this compound Treatment | Significance | Citation |
| p53 Expression | Upregulated | Induction of apoptosis | [1] |
| c-Myc Expression | Markedly Reduced | Inhibition of cell proliferation | [1] |
| Bax Expression | Increased | Pro-apoptotic | [1] |
| Bcl-2 Expression | Decreased | Pro-apoptotic | [1] |
| Survivin Expression | Decreased | Pro-apoptotic | [1] |
| COX-2 Expression | Decreased | Anti-inflammatory/Anti-tumor | [1] |
| ICAM-1 Expression | Decreased | Reduced cell adhesion | [1] |
| XIAP Expression | Decreased | Pro-apoptotic | [1] |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
This compound exerts its anti-tumor effects in ovarian cancer through at least two distinct signaling pathways: inhibition of the VEGFR-2/Akt/mTOR pathway, leading to reduced angiogenesis, and suppression of the JAK/STAT pathway, which enhances apoptosis.
Experimental Workflow for Xenograft Studies
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a human ovarian cancer xenograft model.
References
Application Note: Assessing Doxazosin-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxazosin, a quinazoline-based α1-adrenoceptor antagonist, is primarily used for treating hypertension and benign prostatic hyperplasia. Beyond its canonical function, research has revealed its capacity to induce apoptosis in various cell types, including prostate and cardiomyocyte cells, often through mechanisms independent of α1-adrenoceptor blockade.[1][2][3][4][5] Flow cytometry is a powerful, high-throughput technique ideal for quantifying apoptosis in a cell population. This document provides a detailed protocol for assessing this compound-induced apoptosis using the Annexin V and Propidium Iodide (PI) dual-staining method.
Principle of the Method
This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between healthy, early apoptotic, and late apoptotic or necrotic cells.
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[6] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer membrane leaflet, acting as an "eat-me" signal.[6][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify these early apoptotic cells.[8][9]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[9] It is membrane-impermeable and thus excluded from viable cells and early apoptotic cells which maintain membrane integrity. However, in late-stage apoptosis and necrosis, the cell membrane becomes compromised, allowing PI to enter and stain the nucleus red.[8][9]
By using these two stains, flow cytometry can differentiate cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[8]
Signaling Pathways in this compound-Induced Apoptosis
This compound can trigger apoptosis through multiple signaling cascades. One of the well-documented mechanisms, particularly in prostate cells, is the activation of the extrinsic or death receptor-mediated pathway.[1][2] This involves the Fas receptor, leading to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of an initiator caspase, Caspase-8.[1][2] Caspase-8 then activates executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell. Other implicated pathways include TGF-β signaling and disruption of cell-matrix interactions, a process known as anoikis.[1][3]
Experimental Protocol: Annexin V/PI Staining
This protocol provides a step-by-step guide for inducing apoptosis with this compound and subsequent analysis by flow cytometry.
Materials and Reagents
-
Cell line of interest (e.g., PC-3, LNCaP, HL-1)
-
Complete cell culture medium
-
This compound mesylate stock solution (in DMSO or appropriate solvent)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer tubes (5 mL polypropylene)
-
Microcentrifuge tubes
-
Flow cytometer equipped with a 488 nm laser
Experimental Workflow
The overall process involves cell culture, treatment with this compound, harvesting, staining with Annexin V and PI, and finally, analysis using a flow cytometer.
Detailed Procedure
-
Cell Preparation and Treatment:
-
Seed cells in appropriate culture plates at a density that will ensure they are sub-confluent at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 10-50 µM) and a vehicle control (e.g., DMSO). Include an untreated control.[10]
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).[11]
-
-
Cell Harvesting:
-
Collect the culture medium, which contains detached (potentially apoptotic) cells.
-
Wash adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 xg for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 1-5 µL of PI staining solution (e.g., 100 µg/mL working solution) immediately before analysis.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer as soon as possible after staining.
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V only and PI only) to set up compensation and quadrants correctly.[6]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.
-
Data Analysis and Interpretation
The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants.
-
Lower-Left (Q3): Viable cells (Annexin V-/PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+/PI-).[6]
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+/PI+).[6]
-
Upper-Left (Q1): Necrotic cells, often resulting from mechanical injury (Annexin V-/PI+).[6]
The total percentage of apoptotic cells is typically calculated by summing the percentages of cells in the early (Q4) and late (Q2) apoptotic quadrants.
Quantitative Data Summary
The apoptotic effect of this compound is dose- and time-dependent. The following tables summarize representative quantitative data from published studies.
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Assay Method | IC50 Value (µM) | Reference |
| mCRPC PC3 | CCK-8 | 25.42 ± 1.42 | [10] |
| PC3 | MTT Assay | 38.60 | [10] |
| LNCaP | MTT Assay | 28.11 | [10] |
Table 2: Apoptosis Rates in HEK-hERG Cells Treated with this compound
| Treatment | Duration | Apoptosis Rate (%) | Method | Reference |
| Control | 48h | 4.3 ± 0.3 | Flow Cytometry (PI) | [11] |
| 30 µM this compound | 48h | 11.2 ± 2.3 | Flow Cytometry (PI) | [11] |
| Control | 72h | 15.5 ± 3.3 | Flow Cytometry (PI) | [11] |
| 30 µM this compound | 72h | 38.2 ± 8.5 | Flow Cytometry (PI) | [11] |
Table 3: Total Apoptosis in mCRPC PC3 Cells
| Treatment Group | Total Apoptosis (%) | 95% Confidence Interval | Reference |
| Control | - | - | [10] |
| This compound alone | 10.99 | 6.61–15.38 | [10] |
| Abiraterone alone | 4.79 | 0.41–9.18 | [10] |
| This compound + Abiraterone | 16.27 | 11.89–20.65 | [10] |
References
- 1. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes: In Vivo Imaging to Monitor Doxazosin's Effect on Tumor Vascularization
References
- 1. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction by this compound and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. This compound inhibits vasculogenic mimicry in human non‑small cell lung cancer through inhibition of the VEGF‑A/VE‑cadherin/mTOR/MMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravital Microscopy of Tumor-associated Vasculature Using Advanced Dorsal Skinfold Window Chambers on Transgenic Fluorescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravital Fluorescence Videomicroscopy to Study Tumor Angiogenesis and Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Contrast-Enhanced MRI for Monitoring Antiangiogenic Treatment: Determination of Accurate and Reliable Perfusion Parameters in a Longitudinal Study of a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DCE-MRI biomarkers for monitoring an anti-angiogenic triple combination therapy in experimental hypopharynx carcinoma xenografts with immunohistochemical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DCE-MRI biomarkers in the clinical evaluation of antiangiogenic and vascular disrupting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of dynamic contrast-enhanced MRI in cancer diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo preclinical photoacoustic imaging of tumor vasculature development and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Tumor Vascular Imaging with Light Emitting Diode-Based Photoacoustic Imaging System | MDPI [mdpi.com]
- 16. Photoacoustic imaging of tumour vasculature [researchfeatures.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Tumor Vessel Normalization: A Window to Enhancing Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Doxazosin Treatment in Rodent Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxazosin, a selective α1-adrenergic receptor antagonist, is primarily used for the treatment of hypertension and benign prostatic hyperplasia.[1][2][3][4][5] Emerging evidence suggests that this compound also possesses novel anti-inflammatory properties, making it a compound of interest for investigation in inflammatory disease models.[1][2][6] These application notes provide detailed protocols for utilizing this compound in various rodent models of inflammation, based on established methodologies. The protocols outlined below are intended to serve as a guide for researchers investigating the anti-inflammatory potential of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in different rodent models of inflammation based on published literature.
Table 1: this compound Dosage and Administration in Rodent Inflammation Models
| Parameter | Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation | Delayed-Type Hypersensitivity (DTH) | Thioglycollate-Induced Peritonitis | Carrageenan-Induced Paw Edema |
| Animal Model | Mice | Mice | Mice | Mice | Rats/Mice |
| This compound Dosage | 1, 5, 10 mg/kg[6] | 1, 5, 10 mg/kg[6] | 1, 5, 10 mg/kg[6] | 1, 5, 10 mg/kg[6] | Hypothetical: 1-10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Oral (p.o.) or i.p. |
| Treatment Schedule | 15 minutes prior to LPS challenge[1][2][6] | 15 minutes prior to LPS challenge[1][2][6] | Daily on day 6 and 7 post-sensitization, prior to rechallenge[1][2][6] | 15 minutes prior to thioglycollate challenge[1][2][6] | 30-60 minutes prior to carrageenan injection |
| Vehicle | Saline or appropriate vehicle | Saline or appropriate vehicle | Saline or appropriate vehicle | Saline or appropriate vehicle | Saline or 0.5% Carboxymethyl cellulose (CMC) |
Table 2: Inflammatory Challenge and Endpoint Measurement
| Parameter | LPS-Induced Systemic Inflammation | LPS-Induced Pulmonary Inflammation | Delayed-Type Hypersensitivity (DTH) | Thioglycollate-Induced Peritonitis | Carrageenan-Induced Paw Edema |
| Inflammatory Agent | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | Sheep Red Blood Cells (SRBCs) | Thioglycollate Broth | Carrageenan |
| Agent Dosage/Conc. | 0.25 mg/kg, intravenously (i.v.)[1][2][6] | 50 µg in 50 µL saline, intranasally[6] | Sensitization: 2x10^8 SRBCs, i.v.; Challenge: 2x10^8 SRBCs in footpad[6] | 3% solution, 1 mL, i.p.[1][6] | 1% solution in saline, 0.1 mL, sub-plantar injection[7] |
| Time to Endpoint | 90 minutes post-challenge[1][2][6] | 4 hours post-challenge[1][2][6] | 24 hours post-challenge[6] | 2 hours post-challenge[1][6] | 1-6 hours post-challenge[8][9] |
| Primary Endpoint(s) | Serum TNF-α levels[1][2][6] | Lung Monocyte Chemoattractant Protein-1 (MCP-1) levels[1][2][6] | Footpad swelling (thickness)[1][2][6] | Peritoneal lavage fluid MCP-1 levels[1][6] | Paw volume/thickness |
| Secondary Endpoint(s) | Other pro-inflammatory cytokines (e.g., IL-6, IL-1β) | Histopathology of lung tissue, cell infiltration | Histopathology of footpad tissue | Peritoneal cell counts and differentials | Pro-inflammatory mediators in paw tissue (e.g., PGE2, TNF-α) |
Experimental Protocols
Protocol 1: this compound in LPS-Induced Systemic Inflammation in Mice
This protocol is adapted from studies investigating the systemic anti-inflammatory effects of this compound.[1][2][6]
Objective: To evaluate the effect of this compound on the systemic production of pro-inflammatory cytokines, such as TNF-α, in response to a systemic LPS challenge.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
This compound mesylate
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection supplies (e.g., cardiac puncture needles/syringes, microcentrifuge tubes)
-
ELISA kit for mouse TNF-α
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment with free access to food and water.
-
This compound Preparation: Dissolve this compound mesylate in sterile saline to the desired concentrations (e.g., 0.1, 0.5, 1 mg/mL for 1, 5, and 10 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).
-
Grouping and Dosing:
-
Group 1: Vehicle control (saline, i.p.) + Saline (i.v.)
-
Group 2: Vehicle control (saline, i.p.) + LPS (i.v.)
-
Group 3: this compound (1 mg/kg, i.p.) + LPS (i.v.)
-
Group 4: this compound (5 mg/kg, i.p.) + LPS (i.v.)
-
Group 5: this compound (10 mg/kg, i.p.) + LPS (i.v.)
-
-
This compound Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal injection.
-
LPS Challenge: 15 minutes after this compound/vehicle administration, inject LPS (0.25 mg/kg) or saline intravenously into the tail vein.[1][2][6]
-
Blood Collection: 90 minutes after the LPS challenge, anesthetize the mice and collect blood via cardiac puncture.[1][2][6]
-
Serum Preparation: Allow the blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Cytokine Analysis: Measure the concentration of TNF-α in the serum using a commercial ELISA kit according to the manufacturer's instructions.
Protocol 2: this compound in Carrageenan-Induced Paw Edema in Rats
This is a general protocol for a widely used model of acute inflammation, providing a framework for testing this compound.[7][8][9]
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound mesylate
-
Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in water)
-
Lambda Carrageenan (Type IV)
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Grouping and Dosing:
-
Group 1: Vehicle control (p.o.) + Saline (sub-plantar)
-
Group 2: Vehicle control (p.o.) + Carrageenan (sub-plantar)
-
Group 3: this compound (e.g., 5 mg/kg, p.o.) + Carrageenan (sub-plantar)
-
Group 4: this compound (e.g., 10 mg/kg, p.o.) + Carrageenan (sub-plantar)
-
Group 5: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan (sub-plantar)
-
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
This compound Administration: Administer this compound, vehicle, or a reference drug orally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.[7]
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the carrageenan control group at each time point.
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc = Average paw volume/thickness increase in the control group, and Vt = Average paw volume/thickness increase in the treated group.
-
Visualizations
Signaling Pathways
While the precise anti-inflammatory signaling pathways of this compound are still under investigation, literature suggests potential modulation of pathways such as JAK/STAT, which is heavily involved in inflammatory cytokine signaling.[10] Another pathway implicated in other contexts is the TGF-β/Smad pathway.[11]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for testing the anti-inflammatory effects of this compound in a rodent model.
References
- 1. karger.com [karger.com]
- 2. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Anti-Inflammatory Effects of this compound in Rodent Models of Inflammation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. genesandcancer.com [genesandcancer.com]
- 11. This compound Attenuates Development of Testosterone Propionate-induced Prostate Growth by regulating TGF-β/Smad Signaling Pathway, Prostate-specific Antigen Expression and Reversing Epithelial-mesenchymal Transition in Mice and Stroma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-traumatic stress disorder (PTSD) is a severe psychiatric condition characterized by intrusive memories, avoidance, negative alterations in mood and cognition, and hyperarousal.[1][2] Nightmares are a hallmark symptom of PTSD, contributing significantly to sleep disturbance and overall morbidity.[3][4] The underlying neurobiology of PTSD involves a hyperactive noradrenergic system, with elevated levels of norepinephrine contributing to hyperarousal and the consolidation of fear memories.[1][2][5]
Doxazosin, a selective alpha-1 adrenergic receptor antagonist, has shown promise in treating PTSD-related nightmares in clinical settings.[6][7][8][9] Its mechanism of action involves blocking the effects of norepinephrine at post-synaptic alpha-1 adrenoreceptors in the brain, which are implicated in the exaggerated fear response and sleep disturbances seen in PTSD.[1][5] Compared to the more extensively studied Prazosin, this compound offers a longer half-life, allowing for once-daily dosing and potentially improved patient adherence.[6][7][9]
These application notes provide a framework for utilizing this compound to study the suppression of PTSD-related nightmare phenomena in preclinical animal models. The following protocols and data presentation guidelines are intended to facilitate standardized and reproducible research in this area.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Route of Administration | Bioavailability (%) | Plasma Half-life (hours) | Primary Route of Elimination |
| Human | Oral | ~63 | ~22 | Feces |
| Rat | Oral | ~50 | ~1.2 | Feces |
| Mouse | Oral | ~100 | Not specified | Feces |
| Dog | Oral | ~60 | ~5 | Feces |
Source: Adapted from Kaye et al. (1986)[10][11]
Table 2: Proposed this compound Dosing for Rodent Models of PTSD
| Animal Model | Species | Route of Administration | Proposed Dose Range (mg/kg/day) | Rationale |
| Single Prolonged Stress (SPS) | Rat/Mouse | Oral gavage or subcutaneous injection | 2 - 10 | Based on doses used in other rat studies and adjusted for PTSD models.[12][13][14] |
| Fear Conditioning | Mouse | Intraperitoneal injection or oral gavage | 1 - 5 | Lower range to minimize potential effects on baseline motor activity during behavioral testing. |
| Social Defeat Stress | Mouse | Oral gavage in drinking water | 2 - 8 | Chronic administration may require adjustment based on water intake and tolerability. |
Signaling Pathway
The therapeutic effects of this compound in the context of PTSD-related nightmares are primarily attributed to its antagonism of alpha-1 adrenergic receptors in the central nervous system. The binding of norepinephrine to these receptors activates a Gq protein-coupled signaling cascade, leading to downstream cellular responses that contribute to hyperarousal and fear memory consolidation.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Experimental Protocols
Animal Model: Single Prolonged Stress (SPS)
The SPS model is a widely used and validated paradigm for inducing PTSD-like phenotypes in rodents, including anxiety, hyperarousal, and impaired fear extinction.[15][16][17][18]
Methodology:
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats.
-
SPS Procedure:
-
Day 1:
-
Restraint: Immobilize the animal in a restrainer for 2 hours.
-
Forced Swim: Immediately following restraint, place the animal in a cylinder of water (25°C) for 20 minutes.
-
Ether Anesthesia: Following the forced swim, expose the animal to ether vapor until loss of consciousness.
-
Recovery: Allow the animal to recover in its home cage.
-
-
Day 2-8 (Consolidation Period): Leave the animals undisturbed in their home cages.
-
-
This compound Administration:
-
Route: Oral gavage (in a vehicle such as 0.5% methylcellulose) or subcutaneous injection.
-
Dosage: 2-10 mg/kg, once daily.
-
Timing: Administer this compound daily starting from Day 2 of the consolidation period, 1 hour before the dark phase to coincide with the active period and potential sleep disturbances.
-
-
Behavioral and Physiological Assessments (Starting on Day 9):
-
Sleep Architecture Analysis: Use piezoelectric cages or EEG/EMG recordings to monitor sleep-wake cycles, including time spent in REM and non-REM sleep, and sleep fragmentation.[15][19]
-
Acoustic Startle Response: Measure the startle reflex to a loud acoustic stimulus to assess hyperarousal.[20]
-
Elevated Plus Maze: Assess anxiety-like behavior by measuring the time spent in the open and closed arms of the maze.
-
Fear Conditioning and Extinction:
-
Conditioning: Pair a neutral stimulus (e.g., a tone) with a mild footshock.
-
Extinction: On subsequent days, present the tone without the footshock and measure the reduction in freezing behavior as an indicator of fear extinction.
-
-
Caption: Experimental Workflow for SPS Model with this compound Treatment.
Animal Model: Fear Conditioning and Sleep Analysis
This protocol focuses on the impact of this compound on the consolidation of fear memories during sleep, a process thought to be relevant to the development of nightmares.[21][22]
Methodology:
-
Animals: Adult male C57BL/6 mice.
-
Fear Conditioning:
-
Place the mouse in a conditioning chamber.
-
Present an auditory cue (conditioned stimulus, CS) for 30 seconds.
-
Deliver a mild footshock (unconditioned stimulus, US) during the last 2 seconds of the cue.
-
Repeat the CS-US pairing 3-5 times.
-
-
This compound Administration:
-
Route: Intraperitoneal injection or oral gavage.
-
Dosage: 1-5 mg/kg.
-
Timing: Administer this compound immediately after fear conditioning, before the onset of the primary sleep period.
-
-
Sleep and Memory Assessment:
-
Sleep Recording: Immediately after drug administration, place the animal in a recording chamber for sleep analysis (piezoelectric or EEG/EMG) for at least 6 hours.
-
Contextual Fear Memory Test (24 hours post-conditioning): Place the mouse back into the conditioning chamber (without the cue or shock) and measure freezing behavior.
-
Cued Fear Memory Test (48 hours post-conditioning): Place the mouse in a novel context and present the auditory cue. Measure freezing behavior in response to the cue.
-
References
- 1. Neurobiology of PTSD: Understanding the Brain’s Response to Trauma – Integral Eye Movement Therapy (IEMT) [integraleyemovementtherapy.com]
- 2. reddit.com [reddit.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. PTSD Dreams in REM Sleep Driven by Altered Neurotransmitter Levels [sciencebeta.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Evidence for Using this compound in the Treatment of Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Evidence for Using this compound in the Treatment of Posttraumatic Stress Disorder. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence for Using this compound in the Treatment of Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism and kinetics of this compound in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The metabolism and kinetics of this compound in man, mouse, rat and dog. | Semantic Scholar [semanticscholar.org]
- 12. Effects of chronic administration of this compound on alpha1-adrenoceptors in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on rat urinary bladder function after partial outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (-)this compound is a necessary component for the hypotensive effect of (±)this compound during long-term administration in conscious rats [pubmed.ncbi.nlm.nih.gov]
- 15. A Rodent Model of Traumatic Stress Induces Lasting Sleep and Quantitative Electroencephalographic Disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Single Prolonged Stress as a Prospective Model for Posttraumatic Stress Disorder in Females - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Review and Methodological Considerations for the Use of Single Prolonged Stress and Fear Extinction Retention in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lifelong Chronic Sleep Disruption in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel arousal-based individual screening reveals susceptibility and resilience to PTSD-like phenotypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Time for Learning and a Time for Sleep: The Effect of Sleep Deprivation on Contextual Fear Conditioning at Different Times of the Day - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prazosin during fear conditioning facilitates subsequent extinction in male C57Bl/6N mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxazosin in Combination with Chemotherapy for Synergistic Anti-Cancer Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction Doxazosin, a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH).[1] Emerging research has repositioned this compound as a potential anti-cancer agent, demonstrating cytotoxic effects across various cancer cell lines, including prostate, breast, lung, and pancreatic cancer.[2][3][4] Notably, its anti-neoplastic activities, which include inducing apoptosis and autophagy, appear to be independent of its α1-adrenoceptor antagonism.[5][6]
These application notes provide a summary of the current understanding and methodologies for investigating the synergistic anti-cancer effects of this compound when combined with conventional chemotherapeutic agents. The focus is on the underlying mechanisms, quantitative effects, and detailed protocols for in vitro and in vivo validation.
Mechanisms of Synergistic Action
This compound enhances the efficacy of chemotherapeutic drugs through several distinct molecular mechanisms. These pathways can be exploited to overcome drug resistance and improve therapeutic outcomes.
1.1. Induction of Apoptosis via the Death Receptor Pathway In prostate cancer cells, this compound has been shown to initiate apoptosis through the extrinsic death receptor pathway. It upregulates the expression of Fas/CD95 and the Fas-associated death domain (FADD).[6][7] This leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates procaspase-8.[6][7] Activated caspase-8 then triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death.[7] This mechanism can sensitize cancer cells to other pro-apoptotic chemotherapy agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of TNBC metastasis by this compound, a novel dual inhibitor of c-MET/EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Doxazosin solubility issues in aqueous solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues of doxazosin in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound mesylate?
A1: this compound mesylate is a sparingly soluble compound in aqueous solutions. It is freely soluble in dimethyl sulfoxide (DMSO) and soluble in dimethylformamide. Its solubility in water is approximately 0.8% at 25°C.[1][2] For in vitro assays, it is highly recommended to first dissolve this compound mesylate in DMSO to create a stock solution before diluting it into your aqueous experimental buffer or cell culture medium.
Q2: How does pH affect the solubility of this compound?
A2: this compound's solubility is highly pH-dependent. As a weak base, it exhibits higher solubility in acidic conditions. Studies have shown that this compound is practically insoluble in the slightly acidic to neutral pH range of 5.8 to 7.2.[3] This is a critical factor to consider when preparing working solutions in physiological buffers, which are typically in this pH range.
Q3: What is the recommended solvent for making a stock solution of this compound mesylate?
A3: The recommended solvent for preparing a stock solution of this compound mesylate for in vitro studies is 100% DMSO.[4][5][6] this compound mesylate is highly soluble in DMSO, allowing for the preparation of a concentrated stock solution, which can then be diluted to the final working concentration in your aqueous medium.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[7] However, the tolerance to DMSO can vary between different cell lines. It is always advisable to perform a vehicle control experiment (medium with the same final concentration of DMSO but without the drug) to assess the effect of the solvent on your specific cells.
Solubility Data
The following tables summarize the solubility of this compound mesylate in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Freely soluble (~27 mg/mL) | [2][4] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Ethanol | Slightly soluble | [2] |
Table 2: Solubility in Aqueous Solutions
| Solvent | pH | Temperature (°C) | Solubility | Reference |
| Water | Neutral | 25 | 0.8% (w/v) | [1][2] |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | Sparingly soluble | [5] |
| 1:1 DMSO:PBS | 7.2 | Not Specified | ~0.5 mg/mL | [5] |
| Phosphate Buffer | 5.8 | Not Specified | Practically insoluble | [3] |
| Phosphate Buffer | 7.2 | Not Specified | Practically insoluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
Materials:
-
This compound Mesylate powder (Molecular Weight: 547.58 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 5.48 mg of this compound mesylate powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound mesylate is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound Mesylate stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C if for cell-based assays)
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: If preparing a working solution for cell culture, ensure your medium is pre-warmed to 37°C to prevent temperature shock-induced precipitation.
-
Serial Dilution (Recommended): To avoid precipitation upon dilution, it is best to perform a serial dilution.
-
For a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to get a 100 µM intermediate solution. Mix gently by pipetting or brief vortexing.
-
Step 2 (Final Dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For very dilute working solutions, a direct dilution may be possible.
-
For a 1 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 9999 µL (10 mL) of pre-warmed medium. It is crucial to add the small volume of DMSO stock to the large volume of aqueous medium while vortexing to ensure rapid dispersion.
-
-
Mixing: Immediately after adding the this compound stock, vortex the solution gently to ensure it is thoroughly mixed.
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Troubleshooting Guide
Issue: A precipitate forms immediately upon adding the this compound stock solution to my aqueous medium.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | This compound has limited solubility in aqueous solutions, especially at neutral pH. The concentration in your final medium may be exceeding its solubility limit. |
| Solution: | |
| 1. Lower the Final Concentration: If your experimental design permits, try using a lower final concentration of this compound. | |
| 2. Optimize Dilution: Add the DMSO stock solution drop-wise into the vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations that lead to precipitation. | |
| 3. Use Pre-warmed Medium: For cell culture experiments, always add the stock solution to medium that has been pre-warmed to 37°C.[8] | |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can sometimes contribute to precipitation of the compound. |
| Solution: | |
| 1. Prepare a More Concentrated Stock: If possible, prepare a more concentrated stock solution in DMSO (e.g., 50 mM or 100 mM) so that a smaller volume is needed for dilution, thus lowering the final DMSO concentration. | |
| 2. Maintain Low Final DMSO %: Ensure the final DMSO concentration in your working solution is kept as low as possible, ideally ≤ 0.1%.[7] | |
| pH of the Medium | This compound is practically insoluble at a pH of 5.8 and above.[3] Most cell culture media and physiological buffers are in the pH range of 7.2-7.4. |
| Solution: | |
| 1. Consider a Lower pH Buffer (for non-cell-based assays): If your experiment allows, using a buffer with a more acidic pH may improve solubility. | |
| 2. Acknowledge Solubility Limits: In physiological pH buffers, be aware that the achievable concentration of soluble this compound will be low. |
Issue: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Steps |
| Metastable Solution | The initially prepared solution may be supersaturated, and the compound is slowly precipitating out over time. |
| Solution: | |
| 1. Prepare Fresh Working Solutions: Always prepare your this compound working solutions fresh for each experiment. Do not store diluted aqueous solutions of this compound. | |
| 2. Avoid Freeze-Thaw Cycles of Aqueous Solutions: Do not freeze and re-use aqueous working solutions of this compound. | |
| Temperature Changes | Storing the aqueous solution at a lower temperature (e.g., 4°C) can decrease the solubility of this compound and cause it to precipitate. |
| Solution: | |
| 1. Store at Room Temperature for Short Periods: If you need to store the working solution for a short duration during an experiment, keep it at room temperature. | |
| 2. Prepare Just Before Use: The best practice is to prepare the working solution immediately before adding it to your assay. |
Visualizations
References
- 1. This compound MESYLATE TABLETS, USP [dailymed.nlm.nih.gov]
- 2. This compound Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound mesylate (2964) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. adl.usm.my [adl.usm.my]
Technical Support Center: Mitigating Doxazosin Off-Target Effects in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of Doxazosin in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a competitive alpha-1 adrenoceptor antagonist.[1][2] Its primary therapeutic effects in treating hypertension and benign prostatic hyperplasia (BPH) stem from its ability to block alpha-1 adrenergic receptors in vascular smooth muscle and the prostate, leading to vasodilation and relaxation of prostatic smooth muscle, respectively.[1][3][4]
Q2: What are the known off-target effects of this compound observed in cell culture?
A2: this compound has been shown to induce a range of off-target effects that are independent of its alpha-1 adrenoceptor blockade. These include:
-
Induction of apoptosis: this compound can trigger programmed cell death in various cell types, including prostate cells and cardiomyocytes.
-
Inhibition of cell proliferation and migration: It can attenuate the growth and movement of cells such as vascular smooth muscle cells.[5]
-
Modulation of signaling pathways: this compound has been found to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)/Akt/mTOR and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[6][7][8]
Q3: At what concentrations are this compound's off-target effects typically observed?
A3: The concentrations at which off-target effects are observed can vary depending on the cell type and the specific effect being measured. For example, inhibition of vascular smooth muscle cell proliferation has been observed with IC50 values ranging from 0.3 to 1 µM.[5] In contrast, significant apoptosis in some cancer cell lines is induced at concentrations around 25 µM. It is crucial to perform a dose-response curve for your specific primary cell culture to determine the concentration range for on-target versus off-target effects.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is a critical step in interpreting your data. Key strategies include:
-
Use of a selective antagonist: Pre-treating your cells with a highly selective alpha-1 adrenoceptor antagonist before adding this compound can help determine if the observed effect is mediated by alpha-1 blockade. If the effect persists, it is likely an off-target effect.
-
Genetic knockdown/knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the alpha-1 adrenoceptor in your primary cells can provide strong evidence. If this compound still elicits the same response in these modified cells, the effect is not mediated by its primary target.
-
Control compounds: Comparing the effects of this compound with other structurally different alpha-1 adrenoceptor antagonists can be informative. If other antagonists do not produce the same phenotype, it suggests an off-target mechanism specific to this compound's chemical structure.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Potential Cause: this compound is known to induce apoptosis in a variety of cell types, independent of its alpha-1 adrenergic receptor antagonism. This is a common off-target effect.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the cytotoxic concentration 50 (CC50) in your primary cell line.
-
Rationale: This will help you identify a therapeutic window where you can potentially observe on-target effects without significant cytotoxicity.
-
-
Time-Course Experiment:
-
Action: Conduct a time-course experiment to identify the earliest time point at which the desired on-target effect is observed.
-
Rationale: Off-target cytotoxic effects may be time-dependent. Shorter incubation times might allow for the detection of on-target activity before significant apoptosis occurs.
-
-
Apoptosis Assays:
-
Action: Perform assays to confirm that the observed cell death is apoptotic (e.g., Annexin V/Propidium Iodide staining, caspase-3/7 activity assay).
-
Rationale: Confirming the mechanism of cell death can provide insights into the off-target pathways being activated.
-
-
Target-Negative Control:
-
Action: If possible, use a primary cell line that does not express alpha-1 adrenergic receptors.
-
Rationale: If this compound still induces cell death in these cells, it provides strong evidence for an off-target cytotoxic effect.
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: The expression levels of both on-target and off-target proteins can vary between different donors of primary cells. Additionally, the activation state of off-target signaling pathways can be sensitive to cell culture conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Action: Maintain strict protocols for cell seeding density, passage number, and media composition. Regularly test for mycoplasma contamination.
-
Rationale: Consistency in cell culture practices is crucial for reproducible results, especially when working with sensitive primary cells.
-
-
Use Pooled Donors:
-
Action: If feasible for your experimental design, use primary cells pooled from multiple donors.
-
Rationale: This can help to average out the biological variability between individual donors.
-
-
Characterize Your Primary Cells:
-
Action: Before initiating experiments, characterize the expression levels of the alpha-1 adrenergic receptor subtypes and key components of the suspected off-target pathways (e.g., VEGFR-2, STATs) in your primary cell lots.
-
Rationale: This will help you to better understand the potential for on- and off-target effects in your specific cell model.
-
-
Control for Vehicle Effects:
-
Action: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is used at the same final concentration in all control wells and that this concentration is not affecting cell viability or the signaling pathways of interest.
-
Rationale: The solvent itself can sometimes have biological effects that can be misinterpreted as compound-specific effects.
-
Quantitative Data
Table 1: this compound Binding Affinities (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Ki (nM) | pKi | Reference(s) |
| α1A-adrenoceptor | Human | 1.2 | 8.92 | [9] |
| α1B-adrenoceptor | Human | - | 8.46 | [10] |
| α1D-adrenoceptor | Human | 0.81 | 9.09 | [9] |
| α2-adrenoceptor | Human | ~100-fold lower affinity than α1 | - | [11] |
Table 2: this compound IC50 Values for Off-Target Effects
| Effect | Cell Type | IC50 | Reference(s) |
| Inhibition of DNA synthesis (stimulated by various growth factors) | Human Vascular Smooth Muscle Cells | 0.3 - 1 µM | [5] |
| Induction of Apoptosis | Human Ovarian Carcinoma Cells (SKOV-3) | ~20-40 µM | [12] |
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects Using a Selective Antagonist
Objective: To determine if an observed effect of this compound is mediated by its antagonism of alpha-1 adrenergic receptors.
Materials:
-
Primary cells of interest cultured in appropriate media
-
This compound
-
A structurally unrelated, highly selective alpha-1 adrenergic receptor antagonist (e.g., a compound with high selectivity for the specific α1 subtype expressed in your cells, if known)
-
Vehicle control (e.g., DMSO)
-
Assay reagents to measure the phenotype of interest (e.g., cell viability reagent, antibodies for western blotting)
Procedure:
-
Cell Seeding: Seed primary cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.
-
Pre-treatment with Selective Antagonist:
-
Treat cells with the selective alpha-1 antagonist at a concentration known to fully block the receptor (typically 10-fold higher than its Ki).
-
Include a vehicle control group that receives only the vehicle.
-
Incubate for the recommended time for the antagonist to bind to the receptor (e.g., 1-2 hours).
-
-
This compound Treatment:
-
To the pre-treated wells, add this compound at the desired concentration.
-
Include control wells with:
-
Vehicle only
-
This compound only
-
Selective antagonist only
-
-
-
Incubation: Incubate the cells for the predetermined experimental duration.
-
Phenotypic Analysis: Perform the assay to measure the biological endpoint of interest (e.g., cell viability, protein phosphorylation, gene expression).
-
Data Analysis:
-
Compare the effect of this compound alone to the effect of this compound in the presence of the selective antagonist.
-
Interpretation:
-
If the selective antagonist blocks the effect of this compound, the effect is likely on-target.
-
If the effect of this compound persists in the presence of the selective antagonist, the effect is likely off-target.
-
-
Protocol 2: Western Blot Analysis of Off-Target Signaling Pathways
Objective: To investigate whether this compound modulates the phosphorylation status of key proteins in the VEGFR-2/Akt/mTOR or JAK/STAT pathways.
Materials:
-
Primary cells of interest
-
This compound
-
Appropriate growth factors to stimulate the pathway of interest (e.g., VEGF for the VEGFR-2 pathway, IFN-α or IFN-γ for the JAK/STAT pathway)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of:
-
VEGFR-2, Akt, mTOR, p70S6K
-
JAK1, JAK2, STAT1, STAT3
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Culture primary cells to 70-80% confluency. For pathways stimulated by growth factors, serum-starve the cells overnight to reduce basal signaling.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Pathway Stimulation: Add the appropriate growth factor (e.g., VEGF, IFN-α/γ) for a short period (e.g., 15-30 minutes) to stimulate the signaling cascade. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Interpretation: A decrease in the phosphorylation of key signaling components in this compound-treated cells compared to the stimulated control would indicate an inhibitory off-target effect on that pathway.[6][7]
-
Visualizations
Caption: On-Target Signaling Pathway of this compound.
Caption: this compound Off-Target Signaling Pathways.
Caption: Troubleshooting Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: a new approach to hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of this compound in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dazoxan Concentration to Minimize Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing doxazosin concentration in experiments involving non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range of this compound to minimize cytotoxicity in non-cancerous cells?
A1: The optimal concentration of this compound to minimize cytotoxicity in non-cancerous cells is highly dependent on the specific cell line and the duration of exposure. For example, studies have shown that concentrations in the range of 10–25 µM are not toxic to normal human fibroblasts (IMR-90)[1]. However, in other cell types, such as cardiomyocytes, cytotoxic effects can be observed at lower concentrations. It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal non-toxic concentration.
Q2: What are the common mechanisms of this compound-induced cytotoxicity in non-cancerous cells?
A2: this compound can induce apoptosis in non-cancerous cells through various signaling pathways. One of the primary mechanisms is the activation of the death receptor-mediated pathway, involving the Fas receptor, FADD, and caspase-8. Another significant pathway is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.
Q3: How can I assess this compound-induced cytotoxicity in my experiments?
A3: Several assays can be used to assess cytotoxicity, including:
-
MTT Assay: Measures cell metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
Hoechst Staining: A fluorescent stain used to visualize nuclear morphology and identify apoptotic bodies.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
Q4: Are there any known interactions of this compound with common cytotoxicity assay reagents?
A4: While there is no widespread evidence of direct chemical interference, it is good practice to include proper controls. For instance, in an MTT assay, a control with this compound in cell-free media can be included to check for any direct reduction of the MTT reagent by the drug.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected non-toxic this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different non-cancerous cell lines exhibit varying sensitivities to this compound. Cardiomyocytes, for instance, may be more sensitive than fibroblasts. |
| Incorrect concentration: | Verify the calculations for your this compound dilutions and the final concentration in the cell culture medium. |
| Extended incubation time: | Cytotoxicity can be time-dependent. Consider reducing the incubation time and performing a time-course experiment. |
| Solvent toxicity: | If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. Run a solvent-only control. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Cell passage number: | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range. |
| Cell density: | The initial cell seeding density can influence the outcome of cytotoxicity assays. Ensure consistent cell seeding across all experiments. |
| Assay variability: | Ensure proper mixing of reagents and consistent incubation times. For plate-based assays, be mindful of edge effects and consider not using the outer wells for critical measurements. |
Data Presentation
Table 1: this compound Cytotoxicity in Various Non-Cancerous Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time | Effect | Reference |
| IMR-90 (Human Fibroblasts) | 10-25 | 3 days | Not toxic | [1] |
| IMR-90 (Human Fibroblasts) | 50 | 3 days | Toxic | [1] |
| HL-1 (Cardiomyocytes) | 0.1-40 | 12-48 hours | Dose- and time-dependent increase in apoptosis | |
| Neonatal Rat Cardiomyocytes | 0.1-50 | 48 hours | Decreased cell viability | |
| Human Adult Cardiomyocytes | Not specified | Not specified | This compound-induced apoptosis | |
| NIH 3T3 (Fibroblasts) | 0.1-50 | 48 hours | Decreased viability |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Hoechst Staining for Apoptosis
This protocol is based on standard procedures for visualizing apoptotic nuclei.
Materials:
-
This compound-treated and control cells on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Hoechst 33342 solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips or image the plates using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
TUNEL Assay for DNA Fragmentation
This protocol outlines the general steps for the TUNEL (TdT-mediated dUTP Nick End Labeling) assay.
Materials:
-
TUNEL assay kit (commercial kits are recommended)
-
This compound-treated and control cells on coverslips or in imaging plates
-
PBS
-
Fixation and permeabilization reagents (as provided in the kit or standard protocols)
Procedure:
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP for the time and temperature specified in the kit's instructions.
-
Stop the reaction and wash the cells as per the protocol.
-
If required, perform a secondary detection step for the incorporated labeled dUTP.
-
Counterstain the nuclei with a suitable dye like DAPI or Hoechst.
-
Image the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence at the sites of DNA breaks.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound-induced apoptosis signaling pathways.
References
Troubleshooting Doxazosin-induced hypotension in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering doxazosin-induced hypotension in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced hypotension?
A1: this compound is a competitive and selective alpha-1 adrenergic receptor antagonist. These receptors are primarily located on vascular smooth muscle. By blocking these receptors, this compound prevents norepinephrine from binding, leading to vasodilation of both arterioles and veins. This reduction in peripheral vascular resistance results in a decrease in blood pressure.
Q2: We are observing a more significant drop in blood pressure with the first dose of this compound. Is this a known phenomenon?
A2: Yes, a "first-dose" effect is a well-documented phenomenon with alpha-1 blockers like this compound. This can lead to a more pronounced hypotensive response following the initial administration. To mitigate this, it is crucial to start with a low initial dose and titrate upwards. Monitoring the animal for at least six hours after the first dose and any subsequent dose increase is recommended.
Q3: What are typical dosages of this compound used in rodent studies, and what level of blood pressure reduction should be expected?
A3: Dosages can vary depending on the study design (acute vs. chronic) and the specific animal model. For instance, in Sprague-Dawley rats, a single oral dose of 8 mg/kg has been shown to significantly decrease systolic blood pressure (SBP) by approximately 11.9% four hours after administration. Long-term administration of the same dose (8 mg/kg/day for 12 weeks) can lead to a more substantial maximal decrease in SBP of up to 29.3%. It's important to note that this compound generally has a negligible effect on heart rate.
Q4: Can this compound be administered orally to rodents?
A4: Yes, this compound can be effectively administered to rodents via oral gavage. Studies have shown good absorption with this method.
Troubleshooting Guide
Issue 1: Severe and Unexpected Hypotension
Possible Causes:
-
Incorrect Dosing: The administered dose may be too high for the specific animal model, strain, or individual animal.
-
"First-Dose" Effect: The initial dose can cause a significant drop in blood pressure.
-
Interaction with Anesthetics: Some anesthetics can have cardiovascular effects that may potentiate the hypotensive action of this compound.
-
Dehydration: Inadequate hydration can exacerbate the hypotensive response.
Solutions:
-
Dose Titration: Begin with a low dose (e.g., 1 mg/kg) and gradually increase it over several days or weeks. This allows the animal's cardiovascular system to adapt.
-
Fluid Support: In cases of severe hypotension, intravenous (IV) fluid administration can help to restore blood pressure.
-
Pharmacological Intervention: In critical situations, the use of a vasopressor like phenylephrine, an alpha-1 adrenergic agonist, can be considered to counteract the effects of this compound. The typical dose for phenylephrine as a bolus injection is 5-20 µg/kg and can be administered every 10-15 minutes as needed. For a continuous rate infusion (CRI), the rate is 0.1-0.5 µg/kg/min.
-
Careful Anesthetic Selection: Choose an anesthetic protocol with minimal cardiovascular impact. A combination of ketamine and xylazine is commonly used, but it's important to be aware of their potential effects on hemodynamics.
Issue 2: High Variability in Blood Pressure Readings
Possible Causes:
-
Improper Blood Pressure Measurement Technique: Both non-invasive (tail-cuff) and invasive (arterial catheter) methods require proper technique to yield accurate and consistent results.
-
Animal Stress: Handling and restraint can cause stress-induced fluctuations in blood pressure.
-
Temperature Fluctuations: For tail-cuff measurements, maintaining the correct tail temperature is critical for accurate readings.
Solutions:
-
Proper Acclimatization: Allow animals to acclimate to the experimental setup to minimize stress.
-
Consistent Measurement Protocol: Ensure that blood pressure is measured at the same time of day and under the same conditions for all animals.
-
Optimize Tail-Cuff Technique: For tail-cuff measurements, ensure the cuff size is appropriate for the animal's tail and that the tail is adequately warmed.
-
Refine Surgical Technique for Invasive Monitoring: For invasive methods, ensure proper catheter placement and patency.
Data Presentation
Table 1: this compound Dose-Response on Blood Pressure in Sprague-Dawley Rats
| Dosage (Oral) | Administration | Time Point | Parameter | % Change from Baseline | Reference |
| 8 mg/kg | Single Dose | 4 hours | Systolic Blood Pressure (SBP) | ↓ 11.9% | |
| 8 mg/kg/day | 12 weeks | 8 hours post-dose | Systolic Blood Pressure (SBP) | ↓ 29.3% |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration | Bioavailability | Plasma Half-life | Reference |
| Rat | Oral | ~50% | 1.2 hours | |
| Mouse | Oral | Well absorbed | Not specified | |
| Dog | Oral | ~60% | 5 hours |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Preparation of this compound Solution: Dissolve the required amount of this compound mesylate in a suitable vehicle (e.g., sterile water or saline). The concentration should be calculated to allow for an appropriate administration volume (typically 1-5 mL/kg for rats).
-
Animal Handling: Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck.
-
Gavage Procedure:
-
Measure the distance from the animal's nose to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Gently insert a ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the this compound solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
-
Animal Acclimatization: Place the animal in a restrainer and allow it to acclimate for 10-15 minutes in a quiet, temperature-controlled environment.
-
Tail Warming: Warm the animal's tail to induce vasodilation, which is essential for accurate measurements. This can be achieved using a warming platform or a heat lamp.
-
Cuff Placement: Place the appropriate-sized cuff and sensor on the base of the animal's tail.
-
Blood Pressure Measurement: Initiate the automated measurement cycle on the tail-cuff system. The system will inflate and deflate the cuff while recording blood flow to determine systolic and diastolic blood pressure.
-
Data Collection: Obtain multiple readings and average them to ensure accuracy.
Protocol 3: Invasive Blood Pressure Measurement (Carotid Artery Catheterization)
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol (e.g., ketamine/xylazine intraperitoneally).
-
Surgical Preparation: Shave and disinfect the ventral neck area. Make a midline incision to expose the trachea and carotid artery.
-
Catheter Implantation:
-
Carefully isolate the carotid artery.
-
Place ligatures proximally and distally.
-
Make a small incision in the artery and insert a heparinized saline-filled catheter.
-
Secure the catheter in place with the ligatures.
-
-
Connection to Transducer: Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Data Recording: Allow the animal to stabilize before recording baseline blood pressure. Administer this compound and continuously record the blood pressure response.
Visualizations
Signaling Pathway
Caption: this compound blocks the alpha-1 adrenergic receptor, inhibiting vasoconstriction and leading to hypotension.
Experimental Workflow
Caption: Workflow for assessing this compound-induced hypotension in animal models.
Logical Relationship: Troubleshooting Severe Hypotension
Caption: Decision tree for managing severe this compound-induced hypotension during an experiment.
Doxazosin Stability and Degradation in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of doxazosin in common cell culture media. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams of relevant signaling pathways to ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
A1: While specific kinetic data for this compound in cell culture media is not extensively published, studies on its degradation under various stress conditions can provide insights. This compound is known to degrade under acidic, alkaline, and oxidative conditions[1]. In a typical cell culture environment (pH 7.2-7.4, 37°C, 5% CO₂), some degradation may occur over extended incubation periods. It is recommended to perform a stability test under your specific experimental conditions.
Q2: What are the likely degradation products of this compound in cell culture?
A2: Under forced degradation conditions, the primary degradation pathways for quinazoline-based drugs like this compound and the structurally similar terazosin involve hydrolysis of the amide bond and modifications to the quinazoline nucleus[2][3]. In cell culture media, potential degradation could be catalyzed by components in the media or by cellular enzymes if working with cell lysates.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound mesylate salt is slightly soluble in water and methanol[4]. It is common to prepare a concentrated stock solution in an organic solvent like DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Can serum in the cell culture media affect the stability of this compound?
A4: Yes, serum contains enzymes and other proteins that can potentially degrade or bind to small molecules, affecting their stability and bioavailability. It is advisable to test the stability of this compound in both serum-free and serum-containing media if your experimental design allows[5][6][7].
Q5: Are there any known interactions between this compound and components of cell culture media?
A5: While specific interactions are not well-documented, the complex nature of cell culture media, which contains amino acids, vitamins, salts, and glucose, presents a possibility for chemical reactions, especially over long incubation times at 37°C. For instance, components like cysteine could potentially interact with the drug molecule[8].
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound, potentially related to its stability.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects | 1. Degradation of this compound in media: The compound may be degrading over the course of the experiment, leading to a lower effective concentration. 2. Precipitation of this compound: The final concentration of this compound in the media may exceed its solubility, especially after dilution from a DMSO stock. 3. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plates and tubes, reducing the available concentration. | 1. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). Consider refreshing the media with freshly prepared this compound for long-term experiments. 2. Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%). Pre-warming the media to 37°C before adding the compound can help. 3. Consider using low-adhesion plasticware. |
| High variability between replicate wells | 1. Inhomogeneous mixing: The this compound solution may not be uniformly mixed in the media. 2. Inaccurate pipetting: Errors in pipetting can lead to different concentrations across wells. 3. Edge effects in multi-well plates: Wells on the edge of the plate may experience more evaporation, concentrating the drug. | 1. Ensure thorough but gentle mixing of the media after adding the this compound stock solution. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile media or PBS to maintain humidity. |
| Unexpected cell toxicity | 1. Formation of a toxic degradation product: A breakdown product of this compound could be more toxic than the parent compound. 2. High solvent concentration: The concentration of the solvent (e.g., DMSO) used for the stock solution may be toxic to the cells. | 1. If significant degradation is observed in your stability studies, consider identifying the degradation products using techniques like LC-MS. 2. Ensure the final solvent concentration is below the tolerance level for your specific cell line (usually <0.5% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments. |
Quantitative Data Summary
The following table summarizes the known degradation kinetics of this compound under forced conditions. Note that these are not in cell culture media but provide an indication of its relative stability.
| Condition | Kinetics | Rate Constant (k) | Half-life (t½) | Reference |
| 1M HCl at 70°C | Zero-order | 0.45 mole liter⁻¹ minutes⁻¹ | 110.99 min | [1] |
| 1M NaOH at 70°C | First-order | 0.0044 min⁻¹ | 157.5 min | [1] |
| Oxidative (H₂O₂) | Degradation observed | Not determined | Not determined | [1] |
| Thermal (80°C) | Stable | Not applicable | Not applicable | [1] |
| Photolytic | Stable | Not applicable | Not applicable | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media by HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period under standard cell culture conditions.
Materials:
-
This compound mesylate
-
DMSO (or other appropriate solvent)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-adhesion microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Internal standard (optional, but recommended)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium to 37°C. Spike the medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%). Mix gently but thoroughly.
-
Time Point 0 (T=0): Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference.
-
Incubation: Aliquot the remaining spiked medium into sterile, sealed tubes or wells and place them in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Preparation:
-
To precipitate proteins, add 2-3 volumes of cold acetonitrile (containing an internal standard, if used) to each media aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method. A C18 column is typically suitable.
-
The mobile phase can be a gradient of acetonitrile and water with a modifier like formic acid.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 245 nm or 330 nm).
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak areas to the T=0 sample (and to the internal standard, if used).
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in various cell types, often through a death receptor-mediated pathway independent of its alpha-1 adrenergic receptor antagonism.[9][10][11] This pathway involves the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of caspase-8 and downstream effector caspases.
Caption: this compound-induced extrinsic apoptosis pathway.
This compound and the JAK/STAT Signaling Pathway
This compound has also been reported to suppress the phosphorylation of key components of the JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and survival.[12][13] This inhibitory effect may contribute to its anti-cancer properties.
Caption: this compound's inhibitory effect on the JAK/STAT pathway.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the logical flow of an experiment to determine the stability of this compound in cell culture media.
Caption: Workflow for this compound stability testing in media.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 7. Possible degradation pathway of terazosin (i) 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline (ii) tetrahydrofuroic acid (iii) tetrahydrofuran : Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation : Science and Education Publishing [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Doxazosin Dosage and Administration in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Doxazosin in various animal strains. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dose of this compound for my animal model?
A1: The appropriate starting dose of this compound depends on the animal strain, the indication being studied (e.g., hypertension, benign prostatic hyperplasia), and the route of administration. It is crucial to start with a low dose and titrate upwards to minimize the risk of postural hypotension, a known side effect.[1][2][3][4] For conversion from a human dose to an animal equivalent dose (AED), body surface area (BSA) calculations are commonly used.[5][6][7]
Q2: What are the typical dosage ranges for this compound in common animal models?
A2: Dosage varies significantly between species. Refer to the table below for published dosage ranges in rats, mice, and dogs. Note that these are starting points and may require optimization for your specific experimental protocol.
Q3: What is the "first-dose effect" and how can I mitigate it in my animals?
A3: The "first-dose effect" refers to a potential for syncope (fainting) or significant postural hypotension (a sharp drop in blood pressure upon standing) after the initial administration of an alpha-blocker like this compound.[3][4] To mitigate this, it is recommended to:
-
Start with the lowest possible dose for the first administration.[2]
-
Administer the first dose at a time when the animal can be closely monitored in a quiet environment.
-
Gradually titrate the dose upwards over several days or weeks to allow the animal to acclimatize.[2][8]
Q4: My animals are showing excessive sedation or lethargy. Is this related to the this compound dosage?
A4: Yes, dizziness, fatigue, and drowsiness are known side effects of this compound.[1][4][8] If you observe these signs, it may indicate that the dose is too high for the specific animal or strain. Consider reducing the dosage or adjusting the administration schedule. It is also important to rule out other potential causes of these symptoms in your experimental setup.
Q5: Are there known pharmacokinetic differences between animal strains that I should be aware of?
A5: Yes, the metabolism, bioavailability, and half-life of this compound differ across species. For example, the plasma half-life in rats is approximately 1.2 hours and 5 hours in dogs, which is shorter than the 22-hour half-life observed in humans.[9][10] Rats and dogs also metabolize the drug extensively, with the primary route of elimination being through the feces.[10] These differences underscore the importance of species-specific dosage selection rather than direct extrapolation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Sudden death or collapse after first dose | "First-dose effect" leading to severe hypotension or syncope.[3][4] | Review your starting dose. Ensure it is at the low end of the recommended range for the species. Implement a gradual dose titration schedule. Monitor animals closely for several hours after the initial dose. |
| Inconsistent or no effect on blood pressure | Dose is too low; incorrect route of administration; rapid metabolism in the specific strain. | Verify dose calculations. Increase the dose incrementally. Consider a different administration route (e.g., subcutaneous osmotic minipump for continuous delivery vs. oral gavage).[11] Check pharmacokinetic data for the specific strain if available. |
| Significant weight loss or reduced food intake | Possible side effects such as malaise or loss of appetite.[1] | Monitor food and water intake daily. If the issue persists, consider reducing the this compound dose. Ensure the vehicle used for administration is not causing aversion. |
| Priapism (persistent, painful erection) | A rare but serious side effect of alpha-blockers.[1][4] | This is a medical emergency. Cease administration of this compound immediately and consult with a veterinarian. |
Quantitative Data Summary
Table 1: this compound Dosage and Administration in Different Animal Strains
| Animal Strain | Indication | Dosage Range | Route of Administration | Study Duration | Reference |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | 0.1 mg/kg/day | Not specified | 6 weeks | [12] |
| Spontaneously Hypertensive Rats (SHR) | Hypertension (preweaning) | 10 mg/kg/day | Subcutaneous (s.c.) | Postnatal day 1-21 | [13] |
| Sprague-Dawley (SD) Rats | Hypotensive Effects | 8 mg/kg/day | Oral (p.o.) | 12 weeks | [14][15] |
| Rats | Benign Prostatic Hyperplasia | 2 - 4 mg/kg/day | Subcutaneous (s.c.) & Oral (p.o.) | 8 - 12 weeks | [11] |
| Rodent Models (Mice) | Inflammation | Not specified | Not specified | Acute (15 min pre-challenge) | [16] |
| Beagle Dogs | Hypertension | 0.5 mg/kg/day | Oral (p.o.) | 10 days | [17] |
| Dogs | Benign Prostatic Hyperplasia | 0.25 - 0.50 mg/kg/day | Oral (p.o.) | 7 days | [18] |
Table 2: Comparative Pharmacokinetics of this compound
| Species | Oral Bioavailability | Plasma Half-Life | Plasma Protein Binding | Primary Route of Elimination | Reference |
| Human | ~65% | ~22 hours | ~98.3% | Feces (extensively metabolized) | [9][10][19] |
| Rat | ~50% | ~1.2 hours | ~95.3% | Feces | [10] |
| Dog | ~60% | ~5 hours | High (not specified) | Feces | [10] |
| Mouse | Completely absorbed | Not specified | High (not specified) | Feces | [10] |
Experimental Protocols & Visualizations
Protocol: Chronic this compound Administration in Rats for BPH Studies
This protocol is based on methodologies used to investigate the long-term effects of this compound on the rat prostate.[11]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into control and treatment groups.
-
Drug Preparation: Dissolve this compound mesylate in a suitable vehicle (e.g., 50% DMSO for subcutaneous administration).
-
Administration:
-
Subcutaneous: Implant osmotic minipumps for continuous delivery of this compound (e.g., 2 or 4 mg/kg/day).
-
Oral: Supplement subcutaneous delivery with oral this compound in drinking water or by gavage to achieve higher doses if required.
-
-
Duration: Continue treatment for a specified period, such as 8 to 12 weeks.
-
Monitoring: Observe animals daily for clinical signs of toxicity or adverse effects. Monitor body weight weekly.
-
Endpoint Analysis: At the end of the treatment period, sacrifice animals. Collect blood samples for serum this compound level analysis and harvest prostates for weight measurement and histological examination.
This compound's Mechanism of Action
This compound is a selective alpha-1 adrenergic receptor antagonist. Its therapeutic effects in hypertension and BPH stem from its ability to block the action of norepinephrine on alpha-1 receptors in vascular smooth muscle and the prostate, leading to vasodilation and muscle relaxation, respectively.
Troubleshooting Logic
When encountering unexpected results, a systematic approach can help identify the root cause. This diagram outlines a logical workflow for troubleshooting common issues during this compound experiments.
References
- 1. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Conversion between animals and human [targetmol.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 9. Pharmacokinetic overview of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The metabolism and kinetics of this compound in man, mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. Influence of this compound on biosynthesis of S100A6 and atrial natriuretic factor peptides in the heart of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of preweaning this compound treatment on adult pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (-)this compound is a necessary component for the hypotensive effect of (±)this compound during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (−)this compound is a necessary component for the hypotensive effect of (±)this compound during long-term administration in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The α1-adrenoceptor antagonist profile of this compound: Preclinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Interpreting Unexpected Results in Doxazosin-Treated Cell Viability Assays
Welcome to the technical support center for researchers utilizing Doxazosin in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the cytotoxic effect of this compound solely due to its alpha-1 adrenergic receptor blockade?
A1: No, numerous studies have demonstrated that this compound's ability to induce apoptosis and reduce cell viability in many cell types, particularly prostate and bladder cancer cells, is independent of its alpha-1 adrenoceptor antagonist activity.[1] This effect is attributed to its quinazoline chemical structure. Therefore, even in cell lines lacking alpha-1 adrenergic receptors, this compound can elicit a cytotoxic response.
Q2: What are the known mechanisms of this compound-induced cell death?
A2: this compound has been shown to induce apoptosis through several signaling pathways, including:
-
Death Receptor Pathway: this compound can upregulate Fas/CD95 and Fas-associated death domain (FADD), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[2]
-
TGF-β1 Signaling: It can activate the transforming growth factor-β1 (TGF-β1) signaling pathway, which is known to be involved in apoptosis.[2]
-
DNA Damage: this compound has been implicated in causing DNA damage, which can trigger apoptosis.
Q3: At what concentrations is this compound typically effective in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are often in the micromolar (µM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound interfere with the readings of my MTT or other tetrazolium-based assays?
A4: Direct interference is unlikely. This compound has UV absorbance maxima at approximately 245-247 nm and 330 nm.[3][4] The formazan product of the MTT assay is typically measured at around 570 nm. The significant difference between these wavelengths suggests that this compound is unlikely to directly absorb light at the same wavelength as the formazan, which would artificially inflate the viability reading. However, indirect effects and other potential issues should be considered (see Troubleshooting Guide).
Troubleshooting Guide
Issue 1: Higher than expected cell viability or no dose-dependent effect.
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation: this compound mesylate is sparingly soluble in aqueous solutions like cell culture media. It is often dissolved in DMSO for stock solutions.[3][5] If the final concentration of this compound in the media exceeds its solubility limit, it can precipitate, reducing the effective concentration of the drug in solution. | 1. Visual Inspection: Carefully inspect the wells of your culture plate under a microscope before and after adding this compound. Look for any signs of precipitation (e.g., crystals or cloudiness).2. Solubility Test: Prepare the highest concentration of this compound in your cell culture medium (without cells) and incubate under the same conditions as your experiment. Check for precipitation over time.3. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to aid in keeping this compound in solution.4. Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. |
| Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the this compound stock solution. | 1. Verify Calculations: Double-check all dilution calculations.2. Use a Fresh Stock: If the stock solution is old, prepare a fresh one. Store this compound stocks at -20°C as recommended.[3] |
| Cell Line Resistance: The cell line you are using may be resistant to this compound's cytotoxic effects at the concentrations tested. | 1. Increase Concentration Range: Test a wider and higher range of this compound concentrations.2. Increase Treatment Duration: Extend the incubation time with this compound (e.g., from 24h to 48h or 72h).3. Positive Control: Include a positive control compound known to induce cell death in your specific cell line to ensure the assay is working correctly. |
Issue 2: High background or inconsistent readings across replicate wells.
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence (less likely with colorimetric assays but possible with fluorescent assays): this compound or its metabolites might be autofluorescent, which could interfere with viability assays that have a fluorescent readout. | 1. Compound-Only Control: Include control wells with this compound in the medium but without cells to measure any background signal from the compound itself.2. Alternative Assays: Consider using a colorimetric assay like MTT or a luminescence-based assay (e.g., measuring ATP levels) which are less prone to autofluorescence interference. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, it will lead to lower and variable absorbance readings. | 1. Ensure Complete Dissolution: After adding the solubilization solution (e.g., DMSO or SDS), ensure all formazan crystals are dissolved by pipetting up and down or using a plate shaker. Visually confirm the dissolution under a microscope.2. Use Appropriate Solubilizer: Acidified isopropanol or SDS can sometimes be more effective than DMSO for certain cell lines. |
| Edge Effects: Wells on the edge of the microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. | 1. Proper Plate Sealing: Use a plate sealer to minimize evaporation during long incubation periods.2. Humidified Incubator: Ensure the incubator has adequate humidity.3. Avoid Using Outer Wells: If edge effects are persistent, avoid using the outermost wells of the plate for your experimental samples. Fill them with sterile PBS or media instead. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for an MTT cell viability assay.
Caption: Logical troubleshooting workflow for this compound assays.
References
- 1. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. This compound Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to control for Doxazosin's effects on blood pressure in non-cardiovascular studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the blood pressure-lowering effects of Doxazosin in non-cardiovascular studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound lowers blood pressure?
A1: this compound is a selective alpha-1 adrenergic receptor antagonist.[1][2] It competitively inhibits post-synaptic alpha-1-adrenergic receptors in blood vessels.[1] This action blocks the vasoconstrictive effects of catecholamines (like adrenaline and noradrenaline), leading to the relaxation and widening of arterioles and veins.[3][4] The result is a decrease in total peripheral vascular resistance, which in turn lowers blood pressure.[1][3]
Q2: My study is focused on a non-cardiovascular pathway, but this compound's hypotensive effect is a major confounder. What are my primary strategies to manage this?
A2: You have three main strategies to consider, which can be used in combination:
-
Dose Optimization and Titration: Start with the lowest possible dose and gradually increase it. This allows the subject's cardiovascular system to adapt, potentially mitigating severe hypotensive episodes.[5][6]
-
Route of Administration: If your research target is localized (e.g., a specific organ or tissue), consider local administration to minimize systemic exposure and thus, the effect on systemic blood pressure.
-
Alternative Agents: If controlling for the hypotensive effect is not feasible, consider using an alternative alpha-1 blocker with a more favorable side-effect profile or a drug that targets your pathway of interest through a different mechanism.
Q3: Are there any non-cardiovascular signaling pathways that this compound is known to affect?
A3: Yes, this compound has been shown to influence pathways independent of its alpha-1 adrenergic blockade. For instance, some studies have demonstrated that this compound can induce apoptosis (programmed cell death) in certain cell types, such as prostate carcinoma cells.[7] It has also been found to suppress the phosphorylation of major components in the JAK/STAT signaling pathway, which is crucial for cytokine signaling and immune response.[7] Researchers should be aware of these "off-target" effects when interpreting their data.
Q4: Can I use the extended-release (GITS) formulation of this compound to avoid hypotensive effects in my experiments?
A4: The extended-release (ER) formulation, also known as the Gastrointestinal Therapeutic System (GITS), is designed to provide a more stable plasma concentration of this compound throughout the day.[1] This can reduce the incidence and severity of first-dose orthostatic hypotension and syncope compared to the immediate-release (IR) formulation.[1][8] However, it is important to note that the ER formulation is not approved for the treatment of hypertension and still carries a risk of hypotension.[1][9] While it may offer a more stable baseline, it does not eliminate the blood pressure-lowering effect.
Troubleshooting Guide
Issue: My animal subjects show significant lethargy, dizziness, or syncope (fainting) after this compound administration.
This is a classic sign of orthostatic hypotension, a sudden drop in blood pressure upon standing or changing posture.[5][10][11] It is most common after the first dose or a dose increase.[1][10]
-
Immediate Action: Ensure subject safety. For animal models, this may involve providing additional supportive care and monitoring.
-
Solution 1: Review Your Dosing Protocol.
-
Verify Dose Calculation: Double-check all calculations for dose preparation based on subject body weight.
-
Implement Dose Titration: If you are not already doing so, start with a low initial dose (e.g., 1 mg) and increase it gradually over several days or weeks.[1][5] This allows the cardiovascular system to adapt.
-
-
Solution 2: Adjust Administration Time.
-
Administering the dose at a time when the subject is least active (e.g., during the animal's sleep cycle) can help minimize the effects of postural changes.[5]
-
-
Solution 3: Ensure Proper Hydration.
-
Dehydration can exacerbate hypotension. Ensure all subjects have adequate access to water.[5]
-
-
Solution 4: Monitor Blood Pressure.
-
If feasible for your model, directly measure blood pressure to quantify the hypotensive effect and adjust your protocol accordingly.
-
Issue: I am not observing the expected non-cardiovascular effect of this compound at doses that do not cause significant hypotension.
-
Possible Cause: The therapeutic window for your desired effect may overlap with the dose range that causes hypotension.
-
Solution 1: Consider Localized Delivery. Can the drug be delivered directly to the tissue or organ of interest? This could involve stereotactic injection, implantation of a drug-releasing pellet, or topical application, thereby avoiding systemic circulation and its effect on blood pressure.
-
Solution 2: Explore Alternative Drugs. Research alternative compounds that may induce your desired non-cardiovascular effect through a different mechanism without the potent alpha-1 blockade. More selective alpha-blockers like Tamsulosin have a lower risk of orthostatic hypotension.[12][13]
-
Solution 3: Use a Control for Blood Pressure. If systemic administration is unavoidable, consider a control group treated with a different antihypertensive agent (e.g., an ACE inhibitor or a calcium channel blocker) that does not interact with your pathway of interest.[12][14] This can help differentiate the effects of blood pressure reduction from the specific effects of this compound.
Experimental Protocols & Methodologies
Protocol 1: Systemic Administration with Dose Escalation (Animal Models)
This protocol is designed to acclimate subjects to this compound and minimize the risk of severe first-dose hypotension.
-
Acclimation: Allow subjects to acclimate to handling and baseline measurements (e.g., blood pressure, if monitored) for at least 3-5 days before the experiment begins.
-
Initial Dose: Begin with an initial dose of 1 mg/day of immediate-release this compound.[1][15] In some geriatric or sensitive models, a starting dose of 0.5 mg/day may be considered.[9]
-
Titration Schedule: After 1-2 weeks at the initial dose, the dose may be doubled.[1] Continue this gradual titration at 1- to 2-week intervals until the target dose is reached or adverse effects are observed.
-
Monitoring: Closely monitor subjects for signs of distress, dizziness, or syncope, especially within the first 1-6 hours after administration when the drug's effect peaks.[10]
-
Washout Period: If using a crossover design, ensure a sufficient washout period between treatments to allow for the complete elimination of the drug.
Data Presentation
Table 1: this compound Dosing and Formulation Comparison
| Feature | Immediate-Release (IR) this compound | Extended-Release (ER/GITS) this compound |
| Primary Indication | Hypertension, Benign Prostatic Hyperplasia (BPH)[1][9] | Benign Prostatic Hyperplasia (BPH) only[1][9] |
| Initial Dose (Typical) | 1 mg once daily[1][16] | 4 mg once daily[1][9] |
| Titration Interval | 1-2 weeks[1] | 3-4 weeks[1] |
| Maximum Dose | 8 mg/day (BPH), 16 mg/day (Hypertension)[1][9][16] | 8 mg/day[1][9] |
| Peak Plasma Time | 2-3 hours[10] | ~8 hours[17] |
| Hypotension Risk | Higher risk of "first-dose" hypotension[1] | Lower incidence of orthostatic hypotension[1] |
Table 2: Potential Alternative Alpha-1 Blockers
| Drug | Selectivity | Key Characteristic | Reference |
| Tamsulosin | More selective for alpha-1A receptors in the prostate | Lower risk of orthostatic hypotension compared to this compound.[12] | [12][13] |
| Alfuzosin | Functionally uroselective | Lower risk of orthostatic hypotension than this compound.[12] | [12] |
| Terazosin | Non-selective | Similar efficacy and side effect profile to this compound; requires dose titration.[12] | [12] |
Visualizations
Caption: Decision workflow for managing this compound's hypotensive effects.
Caption: this compound blocks norepinephrine-induced vasoconstriction.
Caption: Troubleshooting flowchart for this compound-induced hypotension.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. An update of its clinical pharmacology and therapeutic applications in hypertension and benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacotherapeutics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Pressure UK [bloodpressureuk.org]
- 5. droracle.ai [droracle.ai]
- 6. This compound: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Gastrointestinal Therapeutic System: A Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. healthunlocked.com [healthunlocked.com]
- 12. droracle.ai [droracle.ai]
- 13. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. This compound Added to Single‐Drug Therapy in Hypertensive Patients with Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Unexpected bradycardia after a first dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the First-Dose Phenomenon of Doxazosin in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the "first-dose" phenomenon associated with Doxazosin in an experimental setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to facilitate robust and reliable experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the "first-dose" phenomenon of this compound?
A1: The "first-dose" phenomenon is a significant drop in blood pressure (orthostatic hypotension) that can occur after the initial administration of this compound.[1] This is a well-documented effect of alpha-1 adrenergic blockers, which cause vasodilation of vascular smooth muscle.[1] This sudden change in blood pressure can lead to dizziness, lightheadedness, and in some cases, syncope (fainting).[2] The effect is most pronounced with the first dose and tends to diminish with subsequent administrations as the body adapts.[3]
Q2: What is the underlying mechanism of the first-dose effect?
A2: this compound is a selective alpha-1 adrenergic receptor antagonist.[4][5][6] These receptors are primarily located on vascular smooth muscle and are responsible for mediating vasoconstriction in response to catecholamines like norepinephrine.[4][5][6] By blocking these receptors, this compound leads to vasodilation, a decrease in peripheral resistance, and consequently, a drop in blood pressure.[4][5][6] The dramatic effect of the first dose is attributed to the body's initial, unadapted response to this sudden vasodilation.
Q3: How can the first-dose phenomenon impact my experimental results?
A3: The first-dose phenomenon can introduce significant variability and potential confounds into your experimental data. The acute hypotensive and potential reflex tachycardia or, paradoxically, bradycardia, can mask or alter the specific effects of this compound you intend to study, particularly in cardiovascular and neurological research. For instance, a sudden drop in blood pressure can trigger a cascade of physiological responses that are not directly related to the chronic effects of the drug.
Q4: Are there different formulations of this compound that can mitigate this effect?
A4: Yes, a controlled-release gastrointestinal therapeutic system (GITS) formulation of this compound is available.[7] This formulation allows for a more gradual absorption of the drug, resulting in a smoother plasma concentration profile and a reduced likelihood of significant first-dose hypotension compared to the immediate-release formulation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Hypotension/Syncope After First Dose | The initial dose was too high for the subject (human or animal model). The subject may be dehydrated or salt-depleted, exacerbating the hypotensive effect. | Immediately place the subject in a supine position to restore blood flow to the brain. In animal models, provide supportive care as per institutional guidelines. For future experiments, significantly reduce the initial dose and implement a gradual dose escalation protocol. Ensure adequate hydration and electrolyte balance in subjects prior to dosing. |
| Unexpected Bradycardia | This may be due to the Bezold-Jarisch reflex, a cardioinhibitory reflex triggered by profound hypotension.[1] | Monitor heart rate closely along with blood pressure. If bradycardia is observed, note it as a potential confounding factor. In clinical settings, atropine has been used to counteract this effect.[1] In preclinical studies, consider the implications of this reflex on your experimental outcomes. |
| High Variability in Blood Pressure Readings | Inconsistent timing of measurements relative to the peak plasma concentration of this compound (typically 2-6 hours for immediate-release).[8] | Standardize the timing of all blood pressure and heart rate measurements in relation to the time of this compound administration. Continuous monitoring using telemetry in animal models is highly recommended for capturing the full hemodynamic profile. |
| Lack of Significant Hypotensive Effect | The dose may be too low, or the subject may have developed tolerance after repeated administration. | Verify the dose calculation and administration technique. If tolerance is suspected, consider a washout period before re-administering the drug. In some cases, a higher dose may be required to elicit the desired effect, but this should be approached with caution and gradual escalation. |
Experimental Protocols
Protocol 1: Dose Escalation for In Vivo Rodent Studies to Mitigate First-Dose Hypotension
This protocol is designed to acclimate conscious, unrestrained rodents to this compound, thereby minimizing the impact of the first-dose phenomenon on experimental outcomes.
Materials:
-
This compound (immediate-release)
-
Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)
-
Apparatus for blood pressure and heart rate monitoring (e.g., tail-cuff plethysmography or radiotelemetry)
-
Standard animal housing and care facilities
Methodology:
-
Acclimation: Acclimate animals to the experimental procedures, including handling and blood pressure measurement techniques, for at least 3-5 days prior to the start of the study.
-
Baseline Measurement: Record baseline blood pressure and heart rate for at least two consecutive days before the first dose of this compound.
-
Dose Preparation: Prepare a fresh solution of this compound in the chosen vehicle on each day of dosing.
-
Initial Low-Dose Administration:
-
Administer an initial low dose of this compound (e.g., 0.1 - 0.5 mg/kg, p.o. for rats). This is significantly lower than a typical therapeutic dose.
-
Monitor blood pressure and heart rate at baseline and at regular intervals post-administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the initial hypotensive response.
-
-
Gradual Dose Escalation:
-
On subsequent days, gradually increase the dose of this compound. A common approach is to double the dose every 1-2 days (e.g., Day 1: 0.1 mg/kg, Day 3: 0.2 mg/kg, Day 5: 0.4 mg/kg, and so on) until the desired therapeutic dose is reached.
-
Continue to monitor cardiovascular parameters at regular intervals after each dose escalation.
-
-
Maintenance Dose: Once the target dose is achieved, maintain this dose for the duration of the experimental period. Continue regular monitoring to ensure a stable and consistent drug effect.
-
Data Analysis: When analyzing the data, consider the initial dose-escalation phase as a "wash-in" period and focus on the data collected during the maintenance phase for assessing the chronic effects of this compound.
Data Presentation
Table 1: Hypothetical Blood Pressure and Heart Rate Response to this compound Dose Escalation in Conscious Rats
| Day | This compound Dose (mg/kg, p.o.) | Mean Arterial Pressure (mmHg) - 4h post-dose | Heart Rate (bpm) - 4h post-dose |
| Baseline | Vehicle | 110 ± 5 | 350 ± 20 |
| 1 | 0.1 | 102 ± 6 | 360 ± 22 |
| 3 | 0.2 | 95 ± 7 | 375 ± 25 |
| 5 | 0.4 | 88 ± 5 | 380 ± 20 |
| 7 (Maintenance) | 0.8 | 85 ± 6 | 370 ± 18 |
| 14 (Maintenance) | 0.8 | 86 ± 5 | 365 ± 21 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 2: Systolic Blood Pressure Changes in Conscious Rats After a Single Oral Administration of (±)this compound (8 mg/kg)
| Time Post-Administration | Change in Systolic Blood Pressure (mmHg) from Baseline |
| 2 hours | -5.4 ± 4.1 |
| 4 hours | -15.3 ± 3.6* |
| 8 hours | -10.8 ± 5.5 |
| 12 hours | -8.7 ± 4.9 |
Data adapted from a study in conscious rats.[9] The study reported a significant decrease in systolic blood pressure at the 4-hour time point (p<0.05).[9]
Visualizations
Caption: this compound's mechanism of action leading to vasodilation.
Caption: Experimental workflow for this compound administration.
References
- 1. Unexpected bradycardia after a first dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Concentration-effect relationships and individual responses to this compound in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. The α1-adrenoceptor antagonist profile of this compound: Preclinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of this compound in a controlled-release gastrointestinal therapeutic system (GITS) formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on blood pressure, renin-angiotensin-aldosterone and urinary kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)this compound is a necessary component for the hypotensive effect of (±)this compound during long-term administration in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Doxazosin vs. Prazosin: A Comparative Analysis of Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of two quinazoline-based α1-adrenoceptor antagonists, doxazosin and prazosin. While both are clinically used for hypertension and benign prostatic hyperplasia, emerging evidence highlights their potential as anti-cancer agents due to their ability to induce apoptosis. This document synthesizes experimental data on their comparative efficacy, underlying molecular mechanisms, and the methodologies used to assess their apoptotic potential.
Comparative Efficacy in Inducing Apoptosis
This compound and prazosin have both been shown to induce apoptosis in a variety of cell types, often independent of their α1-adrenoceptor antagonist activity.[1][2] Direct comparative studies are limited, but available data suggests that their apoptotic potency can be cell-type specific. One study directly comparing the two in cardiomyocyte cell lines found both to be pro-apoptotic.[2][3] Another study noted that prazosin exhibited a significantly higher potency for inducing apoptosis than this compound in the K562 cell line.[4]
The apoptotic effects of both drugs are dose- and time-dependent.[3] For instance, in HL-1 cardiomyocytes, this compound showed a significant apoptotic effect at concentrations as low as 0.1 µmol/L after 72 hours.[3] In metastatic castration-resistant prostate cancer (mCRPC) PC3 cells, this compound had an IC50 value of 25.42 ± 1.42 µM for reducing cell viability.[1] Prazosin has been shown to significantly increase apoptosis in glioblastoma cells (U251 and U87) and osteosarcoma cells (MG63 and 143B) at concentrations in the micromolar range.[5][6]
| Drug | Cell Line(s) | Concentration Range | Observed Apoptotic Effects | Key Molecular Changes | Reference(s) |
| This compound | PC-3, BPH-1 (prostate) | 1 - 25 µmol/L | Dose-dependent loss of cell viability and induction of apoptosis.[7] | Activation of caspase-8 and caspase-3; increased FADD recruitment.[7][8] | [7][8] |
| HL-1 (cardiomyocyte) | 0.1 - 40 µmol/L | Time- and dose-dependent increase in apoptosis.[3] | DNA damage confirmed by TUNEL assay.[3] | [3] | |
| mCRPC PC3 (prostate) | 0.1 - 100 µmol/L | IC50 for viability: 25.42 µM; significant increase in apoptosis.[1] | Increased percentage of early and late apoptotic cells.[1] | [1] | |
| Prazosin | U251, U87 (glioblastoma) | Not specified | Significant increase in apoptosis (e.g., U251: 9.28% vs 1.96% in control).[5] | Increased Bax and active Caspase-3; decreased Bcl-2, p-AKT, and p-mTOR.[5][9] | [5][9] |
| MG63, 143B (osteosarcoma) | 20 or 25 µmol/L | Significant increase in the rate of apoptosis.[6] | Regulation of Bcl-2/Bax axis and activation of caspase 3.[6] | [6] | |
| HL-1 (cardiomyocyte) | Not specified | Pro-apoptotic effect observed.[3] | DNA damage confirmed by TUNEL assay.[3] | [3] | |
| TT (medullary thyroid carcinoma) | ≥15 µM | Induction of apoptosis.[4] | Activation of effector caspases 3/7.[4] | [4] |
Signaling Pathways in this compound- and Prazosin-Induced Apoptosis
The pro-apoptotic mechanisms of this compound and prazosin appear to diverge, targeting different key signaling pathways.
This compound primarily induces apoptosis through the death receptor-mediated pathway .[8][10] Experimental evidence points to the activation of the Fas signaling pathway.[10] This involves the recruitment of the Fas-associated death domain (FADD) and procaspase-8, leading to the formation of the death-inducing signaling complex (DISC).[8][10] Subsequent activation of caspase-8 initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and the execution of apoptosis.[7][10]
Prazosin , in contrast, has been shown to promote apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway .[5][9] This pathway is crucial for cell survival and proliferation. Prazosin treatment leads to a reduction in the phosphorylation of AKT and mTOR, key kinases in this pathway.[5] The inhibition of this pathway results in decreased expression of anti-apoptotic proteins like Bcl-2 and increased expression of pro-apoptotic proteins such as Bax and active caspase-3.[5]
References
- 1. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The Anti-hypertensive Drug Prazosin Induces Apoptosis in the Medullary Thyroid Carcinoma Cell Line TT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prazosin inhibits the growth and mobility of osteosarcoma cells - An - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxazosin and Tamsulosin Efficacy in Preclinical Models of Benign Prostatic Hyperplasia
For Immediate Release
This guide provides a detailed comparison of the efficacy of Doxazosin and Tamsulosin, two commonly prescribed alpha-1 adrenergic receptor (α1-AR) antagonists for the treatment of benign prostatic hyperplasia (BPH), based on data from preclinical research models. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the distinct pharmacological profiles of these two agents.
Executive Summary
This compound and Tamsulosin are both effective in alleviating the symptoms of BPH, primarily through the relaxation of smooth muscle in the prostate and bladder neck. However, preclinical evidence reveals significant differences in their mechanisms of action beyond α1-AR blockade. Notably, this compound has been shown to induce apoptosis in prostate cells, a property not observed with Tamsulosin. This suggests that this compound may offer an additional therapeutic benefit by reducing prostate size over the long term. In contrast, some in vitro studies suggest Tamsulosin may have a more potent effect on smooth muscle relaxation in urogenital tissues. This guide will delve into the experimental data supporting these observations.
Data Presentation
Table 1: In Vitro Smooth Muscle Relaxation
| Drug | Animal Model | Tissue | Agonist | Concentration Range | Maximum Inhibition of Contraction | Reference |
| This compound | Rabbit | Trigone Smooth Muscle | Phenylephrine | 10⁻⁷ M - 10⁻⁵ M | 38% at 10⁻⁵ M | [1] |
| Tamsulosin | Rabbit | Trigone Smooth Muscle | Phenylephrine | 10⁻⁷ M - 10⁻⁵ M | 81% at 10⁻⁵ M | [1] |
Table 2: Effects on Prostate Cell Apoptosis
| Drug | Cell Lines Studied | Apoptosis Induction | Proposed Mechanism | Reference |
| This compound | PC-3, BPH-1, LNCaP, DU-145 | Yes | α1-adrenoceptor-independent; involves death receptor (Fas/FADD/Caspase-8) and TGF-β signaling pathways.[1][2] | [1][2] |
| Tamsulosin | Prostate Cancer Cells | No | Lacks the quinazoline structure associated with the apoptotic effect.[2] | [2] |
Table 3: Urodynamic Parameters in BPH Animal Models
Direct comparative studies of this compound and Tamsulosin on urodynamic parameters in a testosterone-induced BPH animal model were not identified in the reviewed literature. However, the following table outlines the typical parameters evaluated in such models and the clinically observed effects of each drug in humans.
| Parameter | Typical Change in BPH Model | Clinically Observed Effect of this compound | Clinically Observed Effect of Tamsulosin |
| Micturition Frequency | Increased | Decreased | Decreased |
| Voided Volume | Decreased | Increased | Increased |
| Maximum Urinary Flow Rate (Qmax) | Decreased | Increased | Increased |
| Detrusor Pressure at Qmax | Increased | Decreased | Decreased |
| Intraurethral Pressure | Increased | Decreased | Decreased |
Experimental Protocols
In Vitro Smooth Muscle Contractility Assay (Organ Bath)
This protocol is a standard method for assessing the relaxant effects of drugs on smooth muscle tissue.[3][4][5]
-
Tissue Preparation: Prostatic or trigonal tissue is obtained from a suitable animal model (e.g., rabbit) and dissected into strips (e.g., 6 mm x 3 mm x 3 mm).[4][5]
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 4.9 mN for human prostate tissue) for a defined period (e.g., 45 minutes).[5]
-
Viability Check: A contractile agent, such as high-molar potassium chloride (KCl, e.g., 80 mM), is added to assess tissue viability and obtain a maximum contraction reference.[4]
-
Drug Application: After washing out the KCl, the tissue is pre-contracted with an α1-AR agonist like phenylephrine. Once a stable contraction is achieved, increasing concentrations of this compound or Tamsulosin are cumulatively added to the bath to generate a concentration-response curve.
-
Data Analysis: The relaxation induced by the drug at each concentration is measured as a percentage of the pre-contraction induced by phenylephrine.
Apoptosis Assays in Prostate Cell Lines
These protocols are used to determine if a compound induces programmed cell death in cultured prostate cells.
-
Cell Culture: Human prostate cell lines (e.g., benign hyperplasia BPH-1, or cancer cell lines PC-3, DU-145) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with this compound, Tamsulosin, or a vehicle control at various concentrations (e.g., 25 µM for this compound) and for different time points (e.g., 6, 24, 48 hours).[1]
-
Western Blot Analysis:
-
Cell lysates are collected and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against key apoptosis-related proteins such as cleaved caspase-8, cleaved caspase-3, Bax, and FADD, followed by a secondary antibody.[1]
-
Protein bands are visualized and quantified.
-
-
Caspase Activity Assay:
-
A colorimetric or fluorometric assay kit is used to measure the activity of caspases (e.g., caspase-8) in cell lysates from treated and untreated cells, according to the manufacturer's protocol.[1]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Treated cells are fixed and permeabilized.
-
The TUNEL reaction mixture is added to label the fragmented DNA.
-
Apoptotic cells are visualized and quantified using fluorescence microscopy or flow cytometry.
-
Testosterone-Induced BPH Animal Model and Urodynamic Evaluation
This protocol describes the creation of a BPH animal model to study the effects of drugs on lower urinary tract symptoms.[5]
-
Model Induction:
-
Male rats or dogs are castrated.
-
After a recovery period (e.g., 7 days), the animals receive daily subcutaneous injections of testosterone propionate (e.g., 25 mg/kg in rats) for a specified duration (e.g., 4 weeks) to induce prostatic hyperplasia.[5]
-
-
Urodynamic Measurements (in conscious animals):
-
A catheter is implanted into the bladder for cystometry.
-
The bladder is filled with saline at a constant rate.
-
Parameters such as micturition frequency, voided volume per micturition, bladder capacity, and bladder pressure are recorded.
-
For intraurethral pressure measurements, a specialized microtip transducer catheter is inserted into the prostatic urethra.
-
-
Drug Administration and Evaluation:
-
Once the BPH phenotype is established (characterized by increased micturition frequency and decreased voided volume), animals are treated with this compound, Tamsulosin, or a vehicle control.
-
Urodynamic measurements are repeated after the treatment period to assess the drug's efficacy in reversing the BPH-induced changes.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for α1-Adrenoceptor-Mediated Smooth Muscle Contraction/Relaxation
References
Doxazosin's Anti-Angiogenic Properties Validated in In Vivo Models: A Comparative Guide
For Immediate Release
Recent in vivo studies have substantiated the anti-angiogenic effects of Doxazosin, an alpha-1 adrenergic receptor antagonist traditionally used for hypertension and benign prostatic hyperplasia. These findings position this compound as a potential candidate for anticancer therapies targeting tumor neovascularization. This guide provides a comparative overview of this compound's in vivo anti-angiogenic efficacy, supported by experimental data, and detailed protocols of the models used for its validation.
Comparative Efficacy of this compound in Preclinical In Vivo Models
This compound has demonstrated significant anti-angiogenic activity across various in vivo models, primarily in tumor xenografts and models of choroidal neovascularization. While direct head-to-head in vivo comparisons with other anti-angiogenic agents are limited in the currently available literature, this section presents quantitative data from studies on this compound and another quinazoline-based alpha-1 adrenoceptor antagonist, Terazosin, to offer a comparative perspective.
It is crucial to note that the data for this compound and Terazosin are derived from separate studies, employing different in vivo models and experimental conditions. Therefore, this comparison should be interpreted with caution.
Tumor Xenograft Models
In a human ovarian cancer xenograft model, this compound treatment led to a substantial reduction in tumor growth and vascularity.[1] Similarly, Terazosin has been shown to inhibit angiogenesis in a nude mouse model.[2]
| Drug | In Vivo Model | Key Findings | Quantitative Data |
| This compound | Human ovarian cancer (SKOV-3) xenograft in nude mice | Reduced tumor growth and suppressed tumor vascularization.[1] | - ~75% reduction in tumor weight compared to control.[1]- ~2.5-fold reduction in the number of blood vessels (microvessel density) compared to control.[1] |
| Terazosin | VEGF-induced angiogenesis in nude mice | Inhibited vascular endothelial growth factor (VEGF)-induced angiogenesis.[2] | - IC50 of 7.9 µM for the inhibition of angiogenesis.[2] |
Choroidal Neovascularization (CNV) Model
This compound has also been evaluated in a laser-induced choroidal neovascularization mouse model, a key model for studying age-related macular degeneration.
| Drug | In Vivo Model | Key Findings | Quantitative Data |
| This compound | Laser-induced choroidal neovascularization in C57BL/6 mice | Exerted anti-angiogenic actions, reducing the severity of CNV.[3] | - Significantly decreased area and thickness of CNV lesions compared to the control group.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key in vivo experimental protocols used to validate the anti-angiogenic effects of this compound.
Human Tumor Xenograft Model
This model is instrumental in assessing the anti-tumor and anti-angiogenic efficacy of a compound on human cancer cells in an in vivo setting.
-
Cell Culture: Human cancer cells (e.g., SKOV-3 ovarian cancer cells) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is monitored regularly.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound or a vehicle control is administered (e.g., orally) at a specified dose and schedule.[1]
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed.[1]
-
Angiogenesis Assessment: Tumor tissues are processed for immunohistochemical analysis to determine microvessel density (MVD) using endothelial cell markers such as CD31.[1]
Laser-Induced Choroidal Neovascularization (CNV) Model
This model is a standard for studying the pathogenesis of neovascular AMD and for evaluating potential anti-angiogenic therapies.
-
Animal Model: Pigmented mice (e.g., C57BL/6) are used as their retinal pigment epithelium absorbs the laser energy.
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create burns on the retina, rupturing Bruch's membrane, which induces the growth of new blood vessels from the choroid.
-
Drug Administration: Mice are divided into a this compound-treated group and a control group, with the drug administered systemically (e.g., intraperitoneal injection) daily.[3]
-
CNV Assessment: At specific time points (e.g., 7 and 14 days) after laser induction, the extent of CNV is evaluated using techniques such as fluorescein angiography (to assess vessel leakage) and histological analysis of choroidal flat mounts (to measure the area and thickness of the CNV lesions).[3]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway for this compound's anti-angiogenic effects and a typical experimental workflow for in vivo validation.
References
- 1. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
Doxazosin vs other alpha-1 blockers: selectivity and potency analysis
An Objective Comparison of Doxazosin and Other Alpha-1 Adrenergic Receptor Antagonists
This guide provides a detailed comparative analysis of this compound and other prominent alpha-1 adrenergic receptor (α1-AR) antagonists, focusing on their receptor subtype selectivity and potency. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction to Alpha-1 Adrenergic Receptors and Antagonists
Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[1][2] Three distinct subtypes have been identified: α1A, α1B, and α1D.[1][2] These subtypes are expressed in various tissues, including blood vessels, the prostate, heart, and brain, where they are involved in processes like vasoconstriction, smooth muscle contraction, and neurotransmission.[1][2]
Alpha-1 blockers are antagonists that inhibit these receptors. They are clinically significant for treating conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5] The therapeutic efficacy and side-effect profiles of these drugs are largely determined by their relative affinity and selectivity for the different α1-AR subtypes.[6] This guide focuses on comparing this compound, a non-subtype-selective antagonist, with other agents that exhibit varying degrees of selectivity.
Alpha-1 Adrenergic Receptor Signaling Pathway
In most cellular environments, all three α1-AR subtypes couple to the Gq/11 family of G proteins.[7] Activation by an agonist, such as norepinephrine, initiates a signaling cascade that stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[7]
Comparative Analysis of Selectivity and Potency
The binding affinity of an antagonist for a receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Potency, often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), reflects the concentration of a drug required to elicit a 50% response.
This compound is a quinazoline-based antagonist that exhibits high affinity but is non-selective across the three α1-AR subtypes.[8][9][10] This non-selectivity explains its dual efficacy in treating both hypertension (acting on α1B and α1D receptors in blood vessels) and BPH (acting on α1A receptors in the prostate).[10][11]
Other alpha-1 blockers show different selectivity profiles:
-
Prazosin and Terazosin : Similar to this compound, these are non-selective antagonists.[4][6][9]
-
Tamsulosin : Demonstrates selectivity for the α1A and α1D subtypes over the α1B subtype.[4][9]
-
Alfuzosin : Generally considered non-selective, though some studies suggest moderate functional uroselectivity.[6][9][12]
-
Silodosin : Highly selective for the α1A-adrenoceptor.[3][6][13]
Data Presentation: Binding Affinities of α1-Blockers
The following table summarizes the binding affinities (as pKi or log KD values, where pKi = -log(Ki)) of this compound and other antagonists at the cloned human α1-adrenoceptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | α1A (pKi / log KD) | α1B (pKi / log KD) | α1D (pKi / log KD) | Selectivity Profile | Reference |
| This compound | 8.58 | 8.46 | 8.33 | Non-selective | [8] |
| Prazosin | 9.3 | 9.7 | 9.2 | Non-selective | [9] |
| Terazosin | 8.8 | 9.2 | 8.7 | Non-selective | N/A |
| Alfuzosin | 8.5 | 8.5 | 8.4 | Non-selective | [9] |
| Tamsulosin | 9.5 | 8.5 | 9.5 | α1A/α1D selective | [9] |
| Silodosin | 10.0 | 7.5 | 8.5 | Highly α1A selective | N/A |
Note: Data is compiled from multiple sources and experimental conditions may vary. Terazosin and Silodosin pKi values are representative values from the broader literature, included for comparative context.
Logical Relationship: Subtype Selectivity
The classification of these antagonists is based on their relative affinity for the α1-AR subtypes, which dictates their clinical application and side-effect profiles.
Experimental Protocols
The determination of antagonist affinity and potency relies on standardized in-vitro pharmacological assays. Radioligand binding assays are considered the most reliable method for quantifying α1-AR subtype proteins.[14]
Key Experiment: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled antagonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]prazosin) from the receptor.
Methodology:
-
Cell/Membrane Preparation :
-
Use a stable cell line (e.g., CHO cells) engineered to express a single human α1-AR subtype (α1A, α1B, or α1D).[8]
-
Alternatively, prepare cell membranes from tissues known to express the receptors via homogenization and differential centrifugation to isolate the membrane fraction.[15][16]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[16]
-
-
Incubation :
-
In assay tubes or 96-well plates, combine the cell/membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin), and varying concentrations of the unlabeled competitor drug.[8][16]
-
Incubations are typically performed in a buffered solution at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[16]
-
Parallel incubations are run to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-selective antagonist like phentolamine).[17]
-
-
Separation and Counting :
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[16]
-
Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[16]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[16]
-
-
Data Analysis :
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
A non-linear regression analysis is used to fit the curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[8]
-
The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion
This compound is a potent, non-selective alpha-1 adrenergic receptor antagonist with high affinity for all three receptor subtypes (α1A, α1B, and α1D).[8][9] This lack of selectivity contrasts with other agents like tamsulosin and silodosin, which show a preference for the α1A subtype and are thus termed "uroselective."[6][13] The choice between this compound and a more selective agent depends on the clinical indication. The broad-spectrum blockade of this compound is advantageous for patients with co-existing hypertension and BPH, while the targeted action of selective blockers may offer a more favorable side-effect profile, particularly concerning cardiovascular effects like orthostatic hypotension, for patients solely requiring treatment for LUTS/BPH.[11] The quantitative data from standardized binding and functional assays are crucial for understanding these pharmacological distinctions and guiding rational drug selection and development.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scribd.com [scribd.com]
- 4. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. ahajournals.org [ahajournals.org]
Cross-validation of Doxazosin's anti-inflammatory properties in different rodent models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Doxazosin, an α1-adrenergic receptor antagonist, in various rodent models. While traditionally used for hypertension and benign prostatic hyperplasia, emerging evidence suggests a novel role for this compound in modulating inflammatory responses. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's potential as an anti-inflammatory agent.
Comparative Efficacy of this compound in Rodent Inflammation Models
The following tables summarize the observed anti-inflammatory effects of this compound across different rodent models based on available research. It is important to note that the quantitative data from the primary study by Ho et al. (2012) were not fully accessible; therefore, the results are presented qualitatively based on the study's abstract.
| Inflammation Model | Rodent Species | Key Inflammatory Mediator | This compound's Effect | Measured Parameters | Reference |
| Lipopolysaccharide (LPS)-Induced Systemic Inflammation | Mouse | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of TNF-α production | Serum TNF-α levels | [1][2][3] |
| Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation | Mouse | Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of MCP-1 production | Lung MCP-1 levels | [1][2][3] |
| Delayed-Type Hypersensitivity | Mouse | T-cell mediated inflammation | Inhibition of footpad swelling | Footpad thickness | [1][2][3] |
| Thioglycollate-Induced Peritoneal Monocyte Infiltration | Mouse | Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased MCP-1 release (not statistically significant) | MCP-1 levels in peritoneal lavage fluid | [1][2][3] |
Detailed Experimental Protocols
The methodologies for the key experiments cited are detailed below to allow for replication and further investigation.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: A systemic inflammatory response was induced by a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli at a dose of 0.25 mg/kg.[3]
-
This compound Administration: this compound was administered to the mice 15 minutes prior to the LPS challenge.[3] The specific dosage and route of administration were not detailed in the available abstract.
-
Sample Collection and Analysis: Blood samples were collected 90 minutes after the LPS injection.[3] Serum levels of the pro-inflammatory cytokine TNF-α were measured to assess the extent of the inflammatory response.
Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
-
Animal Model: Male ICR mice.
-
Induction of Inflammation: Pulmonary inflammation was induced by intranasal instillation of LPS.[3]
-
This compound Administration: this compound was administered 15 minutes before the LPS challenge.[3]
-
Sample Collection and Analysis: Four hours after LPS instillation, the lungs were harvested.[3] The levels of the chemokine MCP-1 in lung tissue were analyzed to evaluate the inflammatory response in the lungs.
Delayed-Type Hypersensitivity (DTH)
-
Animal Model: Male ICR mice.
-
Induction of Hypersensitivity: Mice were sensitized by an intravenous injection of sheep red blood cells (SRBCs). Seven days later, a DTH reaction was elicited by challenging the mice with an injection of SRBCs into the left footpad.[3]
-
This compound Administration: this compound was administered on day 6 and day 7, just prior to the SRBC rechallenge.[3]
-
Measurement of Inflammation: The thickness of the hind footpads was measured 15 minutes after the rechallenge as an indicator of the DTH-induced inflammatory swelling.[3]
Thioglycollate-Induced Peritoneal Monocyte Infiltration
-
Animal Model: Male ICR mice.
-
Induction of Peritonitis: Peritoneal inflammation and monocyte infiltration were induced by an intraperitoneal injection of 3% thioglycollate broth.[3]
-
This compound Administration: this compound was administered 15 minutes prior to the thioglycollate injection.[3]
-
Sample Collection and Analysis: Two hours after the thioglycollate challenge, peritoneal lavage fluid was collected.[3] The concentration of MCP-1 in the lavage fluid was measured to quantify monocyte chemoattraction.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflows for assessing this compound's anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Discussion of Signaling Pathways
This compound's primary mechanism of action is the blockade of α1-adrenergic receptors.[4] However, its anti-inflammatory effects may also involve other pathways. Research suggests that this compound can suppress the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[2] The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors that drive inflammatory responses.[1][5] By inhibiting the phosphorylation of JAK, this compound can effectively block the downstream activation of STAT proteins. This, in turn, prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory mediators like TNF-α and MCP-1.[2][3] This proposed mechanism provides a plausible explanation for the observed anti-inflammatory effects of this compound in the rodent models.
Conclusion
The evidence gathered from multiple rodent models demonstrates that this compound possesses notable anti-inflammatory properties. Its ability to inhibit the production of key pro-inflammatory cytokines and reduce inflammatory cell infiltration highlights its therapeutic potential beyond its established cardiovascular applications. The suppression of the JAK/STAT signaling pathway appears to be a key mechanism underlying these effects. Further research, particularly studies providing detailed quantitative and dose-response data in various inflammation models, is warranted to fully elucidate the anti-inflammatory profile of this compound and its potential for clinical translation in inflammatory diseases.
References
- 1. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Doxazosin and Terazosin on Prostate Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quinazoline-based α1-adrenoceptor antagonists, Doxazosin and Terazosin, focusing on their effects on prostate cell proliferation. The analysis is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments.
Executive Summary
Both this compound and Terazosin are established treatments for benign prostatic hyperplasia (BPH). However, their clinical efficacy extends beyond smooth muscle relaxation. A significant body of evidence reveals that their primary impact on prostate cells, including both benign and malignant ones, is not the inhibition of proliferation but the induction of apoptosis (programmed cell death).[1][2] This effect is crucial for their long-term therapeutic benefits in BPH and suggests potential applications in prostate cancer treatment.[3][4]
The pro-apoptotic action of these drugs is independent of their α1-adrenoceptor blockade, a feature not shared by non-quinazoline antagonists like tamsulosin.[1][2][3] While both drugs effectively trigger apoptosis, some studies indicate differences in their potency and effects on specific cell lines and processes like DNA synthesis.
Comparative Effects on Prostate Cells
Studies consistently show that this compound and Terazosin reduce the viability of prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP) and prostate smooth muscle cells (SMCs) by inducing apoptosis in a dose-dependent manner.[1][2] In clinical settings, treatment with either drug leads to a significant increase in the apoptotic index in both epithelial and stromal cells of BPH patients.[1][5]
Interestingly, most evidence suggests that neither this compound nor Terazosin significantly affects the rate of cell proliferation in prostate cancer cells or in the prostatic tissue of BPH patients.[2][5][6] However, one study noted that this compound at high concentrations could inhibit DNA synthesis, a key aspect of proliferation, while Terazosin had no such effect.[2] Conversely, other research indicates that Terazosin can induce a G1 phase cell cycle arrest, a direct mechanism of inhibiting proliferation.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative and individual studies on this compound and Terazosin.
Table 1: Effect on Apoptosis and Cell Viability
| Drug | Cell Line | Concentration | Effect | Citation |
| This compound | PC-3 | 15 µM | 11.6% apoptotic cells (vs. 1.1% control) after 48h | [1] |
| This compound | SMC-1 | 15 µM | 17.8% apoptotic cells (vs. 1.8% control) after 48h | [1] |
| This compound | DU-145 | 25 µM | ~70% loss of cell viability | [2] |
| This compound | PC-3 | 100 µM | ~80% inhibition of cell growth after 72h | [10] |
| This compound | PC-3 (mCRPC) | 25.42 µM | IC50 value | [11] |
| Terazosin & this compound | BPH Patients | 1-10 mg/day (T) 2-8 mg/day (D) | Significant increase in epithelial & stromal apoptosis | [1][5] |
Table 2: Effect on DNA Synthesis
| Drug | Cell Line | Concentration | Effect on DNA Synthesis Rate | Citation |
| This compound | PC-3, DU-145 | 50-100 µM | ~40% inhibition after 48h | [2] |
| Terazosin | PC-3, DU-145 | Up to 100 µM | No significant effect | [2] |
Signaling Pathways
The pro-apoptotic effects of this compound and Terazosin are mediated through complex signaling pathways that are independent of α1-adrenoceptor antagonism.
This compound has been shown to induce apoptosis through a death receptor-mediated pathway, involving the activation of FADD and caspase-8.[12] It may also trigger a DNA damage response, indicated by the deregulation of genes involved in DNA repair like XRCC5 and PRKDC.[13] Other implicated pathways include the deregulation of Transforming Growth Factor-β (TGF-β) signaling and the disruption of cell attachment to the extracellular matrix, a process known as anoikis.[1][3]
Terazosin's mechanism has been linked to cell cycle arrest at the G1 phase, which involves the upregulation of the cyclin-dependent kinase inhibitor p27(KIP1).[8][9] It has also been associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9]
Figure 1: Simplified signaling pathways for this compound and Terazosin-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound and Terazosin on prostate cells.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Plating: Prostate cells (e.g., PC-3, DU-145) are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubated overnight under standard conditions (37°C, 5% CO2) to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Terazosin, or a vehicle control (e.g., DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Incubation: Following treatment, 10-50 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[17] The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial enzymes reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[14] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[17]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm is often used to subtract background noise.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Figure 2: General workflow for the MTT cell viability assay.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[18]
-
Sample Preparation: Samples can be cultured cells on slides or paraffin-embedded tissue sections.[19][20] Tissues are deparaffinized and rehydrated. Cells are fixed with a fixative like 3.7% formaldehyde for 10 minutes.[19]
-
Permeabilization: Samples are treated with a permeabilization solution (e.g., Proteinase K or Triton X-100) to allow entry of the labeling enzyme.[18][19]
-
TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP conjugated to biotin, a fluorophore, or another tag) at 37°C for 1-2 hours in a humidified chamber.[18] TdT catalyzes the addition of these labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
Chromogenic: If biotin-labeled nucleotides are used, a streptavidin-HRP conjugate is added, followed by a substrate like DAB, which produces a brown precipitate in apoptotic cells.
-
Fluorescent: If fluorescently-labeled nucleotides are used, the signal can be directly visualized. For other tags, a fluorescently-labeled antibody is used for detection.
-
-
Counterstaining & Visualization: Samples are often counterstained with a nuclear stain (e.g., Hematoxylin for chromogenic detection, DAPI for fluorescent) to visualize all cell nuclei.[19] The samples are then analyzed under a light or fluorescence microscope.
-
Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells in a given field.[1]
References
- 1. auajournals.org [auajournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha 1-adrenoceptor antagonists terazosin and this compound induce prostate apoptosis without affecting cell proliferation in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists this compound and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth inhibitory effect of this compound... - Advanced Prostate... [healthunlocked.com]
- 11. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. The TUNEL detection principle and experimental summary of cell apoptosis [elabscience.com]
- 19. biotna.net [biotna.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
Doxazosin's Role in JAK/STAT Pathway Modulation: A Comparative Analysis with Specific Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Doxazosin's performance in modulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway against other specific inhibitors. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
This compound, a well-known α1-adrenoceptor antagonist, has demonstrated a significant role in suppressing the JAK/STAT signaling pathway.[1][2][3][4] This pathway is a critical mediator of cellular responses to cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[5][6] This guide explores the validation of this compound's inhibitory effects on this pathway and compares its activity with established JAK/STAT inhibitors.
Comparative Analysis of Inhibitor Activity
The efficacy of this compound in modulating the JAK/STAT pathway can be compared with specific inhibitors that target different components of this signaling cascade. The following table summarizes the quantitative data on the effects of this compound and other representative JAK/STAT inhibitors.
| Inhibitor | Target(s) | Cell Line | Concentration | Effect on Phosphorylation | Reference |
| This compound | JAK1, JAK2, STAT1, STAT3 | SKOV-3 (Ovarian Carcinoma) | 20 µM | Significant reduction in p-JAK1, p-JAK2, p-STAT1, p-STAT3 | [1] |
| AG490 (Tyrphostin) | JAK2 | Various | 10-100 µM | Inhibition of JAK2 and downstream STAT3 phosphorylation | [1] |
| Stattic | STAT3 | Various | 5-10 µM | Inhibition of STAT3 phosphorylation and dimerization | [1] |
| Baricitinib | JAK1, JAK2 | Various | Nanomolar range | Potent inhibition of JAK1 and JAK2 | [7][8] |
| Tofacitinib | JAK1, JAK3 | Various | Nanomolar range | Potent inhibition of JAK1 and JAK3 | [6][9] |
| Ruxolitinib | JAK1, JAK2 | Various | Nanomolar range | Potent inhibition of JAK1 and JAK2 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used to validate the role of this compound in the JAK/STAT pathway.
Cell Culture and Treatment
Human ovarian carcinoma cell lines (e.g., SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, cells are treated with this compound at various concentrations (e.g., 10, 20, 30 µM) for specified time periods (e.g., 24, 48, 72 hours). For comparison, specific JAK inhibitors (e.g., AG490) or STAT inhibitors (e.g., Stattic) are used at their effective concentrations.[1]
Western Blot Analysis
To assess the phosphorylation status of key proteins in the JAK/STAT pathway, Western blot analysis is performed.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA or Bradford protein assay.[10]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of JAK1, JAK2, STAT1, and STAT3. Following incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Cell Viability Assay
The effect of this compound and other inhibitors on cell proliferation is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates, treated with the respective inhibitors, and cell viability is measured at different time points by assessing the conversion of MTT to formazan.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
References
- 1. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. genesandcancer.com [genesandcancer.com]
- 5. mdpi.com [mdpi.com]
- 6. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 9. Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Doxazosin versus Finasteride: a head-to-head comparison in BPH preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of doxazosin and finasteride, two cornerstone therapies for Benign Prostatic Hyperplasia (BPH), within the context of preclinical research models. We delve into their distinct mechanisms of action, supported by experimental data and detailed protocols, to offer a comprehensive resource for evaluating their performance and potential applications in drug discovery and development.
Core Mechanisms of Action: A Tale of Two Pathways
This compound and finasteride address BPH through fundamentally different biological pathways. This compound offers symptomatic relief by targeting smooth muscle tone, while finasteride addresses the underlying hormonal stimulus for prostate growth.
-
This compound: An alpha-1 adrenergic receptor antagonist, this compound primarily acts on the smooth muscle cells within the prostate gland, prostatic urethra, and bladder neck. By blocking the alpha-1 receptors, it inhibits the contractile effects of norepinephrine, leading to smooth muscle relaxation and a reduction in the dynamic component of bladder outlet obstruction. Emerging preclinical evidence also suggests that this compound can induce apoptosis (programmed cell death) in prostate epithelial and smooth muscle cells, potentially contributing to a reduction in prostate size over the long term.
-
Finasteride: A competitive and specific inhibitor of the type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT), within the prostate gland. DHT is a primary mitogen for prostatic epithelial and stromal cells. By significantly reducing intraprostatic DHT levels, finasteride suppresses the hormonal signal for growth, leading to the apoptosis of epithelial cells and a subsequent reduction in prostate volume.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by each drug.
Introduction
Post-traumatic stress disorder (PTSD) is a debilitating psychiatric condition characterized by intrusive memories, avoidance, negative alterations in cognition and mood, and marked alterations in arousal and reactivity. The noradrenergic system, particularly the overstimulation of α1-adrenergic receptors in the central nervous system, is strongly implicated in the pathophysiology of PTSD, contributing to hyperarousal, nightmares, and exaggerated fear responses.[1][2][3] Consequently, α1-adrenergic receptor antagonists have emerged as a therapeutic strategy. Prazosin, a well-studied α1-antagonist, has been used off-label for years to manage PTSD-related nightmares.[2] Doxazosin, another α1-antagonist from the same quinazoline class, is gaining attention as a potential alternative due to its distinct pharmacokinetic profile.[4][5]
This guide provides a comprehensive comparison of the differential effects of this compound and Prazosin on PTSD-related behaviors, drawing from available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals to inform future studies and therapeutic development.
Pharmacological and Pharmacokinetic Comparison
This compound and Prazosin are both competitive α1-adrenergic receptor antagonists, but they exhibit key differences in their pharmacokinetic properties that may influence their clinical utility in PTSD.[4][6]
| Feature | This compound | Prazosin | References |
| Mechanism of Action | Competitive α1-adrenergic receptor antagonist | Competitive α1-adrenergic receptor antagonist | [2][4] |
| Half-life | ~22 hours | ~2-3 hours | [1][7] |
| Dosing Frequency | Once daily | Multiple times daily | [5][7] |
| Absorption | More gradual, especially with extended-release (GITS) formulation | Rapid | [8] |
| Hypotension Risk | Potentially lower, particularly with GITS formulation | Higher, especially "first-dose" effect | [4][9] |
| Blood-Brain Barrier Penetration | Demonstrated to cross the blood-brain barrier | Known to cross the blood-brain barrier | [10] |
Data from Preclinical Studies
Direct preclinical studies comparing the effects of this compound and Prazosin on a comprehensive range of PTSD-related behaviors are notably limited. The available evidence for each compound is presented below.
Prazosin: Preclinical Findings
Preclinical research has investigated the role of Prazosin in modulating fear and anxiety-related behaviors in rodent models.
-
Fear Conditioning and Extinction: Systemic administration of Prazosin before fear conditioning in mice has been shown to facilitate the subsequent extinction of fear memory without impairing initial fear acquisition.[11] This suggests that α1-adrenergic receptor activity during a traumatic event may contribute to the persistence of fear memories.
-
Acoustic Startle Response: In a rat model of PTSD involving inescapable stress, Prazosin administered prior to the stressor blocked the subsequent exaggeration of the acoustic startle response, a measure of hyperarousal.[12]
This compound: Preclinical Findings
Preclinical data on this compound's effects on specific PTSD-like behaviors such as fear conditioning and extinction are scarce. However, studies in related domains provide some insights into its potential mechanisms.
-
Stress and Drug-Seeking Behavior: this compound has been shown to reduce stress-induced reinstatement of drug-seeking behavior in preclinical models, suggesting it may modulate stress reactivity.[1]
-
Central Nervous System Effects: this compound has been demonstrated to cross the blood-brain barrier and exert effects on the central nervous system.[10] Studies in rats have shown that this compound can modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response.[13] Furthermore, it has been shown to improve cerebral blood flow in hypertensive rats.[14]
-
Anxiety-like Behavior: A study in zebrafish indicated that this compound has the potential to decrease anxiety-like behaviors.[15]
Data from Clinical Studies
Clinical research provides more direct comparisons of the efficacy and tolerability of this compound and Prazosin in individuals with PTSD, primarily focusing on the treatment of nightmares and overall symptom severity.
| Outcome Measure | This compound | Prazosin | References |
| Nightmare Frequency and Intensity | Shown to reduce nightmare frequency and intensity in multiple small studies and case reports.[2][4] | Well-established efficacy in numerous studies for reducing PTSD-related nightmares.[2] | [2][4][16] |
| Sleep Quality | Reported to improve sleep quality.[5] | Known to improve sleep disturbances associated with PTSD. | [2] |
| Overall PTSD Symptoms | Some evidence suggests improvement in overall PTSD symptoms.[5] | Efficacy for global PTSD symptoms is less consistent across studies.[2] | [2][5] |
| Tolerability | Generally well-tolerated, with a potentially lower incidence of hypotension compared to Prazosin.[4][9] | Common side effects include dizziness, headache, and first-dose hypotension.[9] | [4][7][9] |
| Adherence | Once-daily dosing may lead to better patient adherence.[5] | Multiple daily doses may pose a challenge for adherence. | [5] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess PTSD-related behaviors in preclinical models are provided below.
1. Fear Conditioning and Extinction Protocol
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker to present an auditory conditioned stimulus (CS). A separate contextually different chamber is used for extinction training.
-
Procedure:
-
Habituation: The animal is placed in the conditioning chamber for a set period to acclimate.
-
Conditioning: The animal is presented with a neutral auditory cue (CS; e.g., a tone) that co-terminates with a mild foot shock (unconditioned stimulus, US). This pairing is repeated several times.
-
Extinction Training: On subsequent days, the animal is placed in the extinction chamber and repeatedly presented with the CS in the absence of the US.
-
Extinction Recall: The animal is re-exposed to the CS in the extinction context to assess the retention of extinction memory.
-
-
Data Analysis: Freezing behavior (a fear response) is automatically scored and measured during the presentation of the CS. A reduction in freezing across extinction trials indicates successful extinction learning.[11]
2. Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead camera connected to a video-tracking system.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the time spent in and the number of entries into the open arms. Anxiolytic compounds typically increase open arm exploration.[17][18]
3. Acoustic Startle Response (ASR) Protocol
-
Apparatus: A startle chamber equipped with a sensor platform to detect the animal's whole-body startle reflex in response to a loud acoustic stimulus.
-
Procedure:
-
The animal is placed in a small enclosure within the chamber and allowed to acclimate.
-
A series of loud, brief acoustic stimuli (e.g., 120 dB white noise) are presented, and the resulting startle response is measured.
-
To assess prepulse inhibition (PPI), a weaker acoustic prepulse is presented shortly before the startling stimulus.
-
-
Data Analysis: The amplitude of the startle response is recorded. Hyperarousal is indicated by an exaggerated startle response. PPI is calculated as the percentage reduction in the startle response when the prepulse is present.[12][19]
Signaling Pathways and Experimental Workflows
Noradrenergic Signaling Pathway
Caption: Noradrenergic signaling pathway and the antagonistic action of this compound and Prazosin on α1-adrenergic receptors.
Experimental Workflow: Fear Conditioning and Extinction
Caption: A typical workflow for a fear conditioning and extinction experiment in rodents.
Logical Relationship: Comparative Assessment
Caption: Logical relationship comparing the properties and therapeutic potential of this compound and Prazosin for PTSD.
Conclusion and Future Directions
Both this compound and Prazosin, as α1-adrenergic receptor antagonists, hold therapeutic promise for targeting the hyperadrenergic state in PTSD. Prazosin has a more extensive evidence base, particularly for the treatment of nightmares.[2][16] this compound's favorable pharmacokinetic profile, including a longer half-life and potential for better tolerability, makes it an attractive alternative that may enhance treatment adherence.[5]
A significant gap in the current literature is the lack of direct preclinical comparisons of these two drugs on a wide range of PTSD-related behaviors. Such studies are crucial to fully elucidate their differential effects on fear memory consolidation, extinction, and other anxiety-like behaviors. Future research should focus on head-to-head preclinical trials in validated animal models of PTSD to provide a more robust rationale for clinical trial design and to personalize treatment approaches for individuals suffering from this complex disorder.
References
- 1. Effect of this compound on Stress Reactivity and the Ability to Resist Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The α1 Antagonist this compound Alters the Behavioral Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for the treatment of mental health disorders: A scoping review | PLOS Mental Health [journals.plos.org]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in mild or moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Evidence for Using this compound in the Treatment of Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. The α1 Antagonist this compound Alters the Behavioral Effects of Cocaine in Rats [mdpi.com]
- 11. Effects of alpha1-adrenergic receptor blockade by this compound on renin-angiotensin system-regulating aminopeptidase and vasopressin-degrading activities in male and female rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The α1-Adrenergic Receptor Antagonist, this compound, Reduces Alcohol Drinking in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. The alpha 1-adrenoceptor antagonist, this compound, modulates the lower limit of autoregulation of cerebral blood flow during hemorrhagic hypotension in anesthetized hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A preliminary investigation into the effects of this compound on cognitive functioning in tobacco deprived and satiated smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. jneurosci.org [jneurosci.org]
- 19. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Evolving Role of Quinazoline Derivatives in Oncology: A Quantitative Comparison of Doxazosin and its Analogs
Researchers are increasingly investigating the anti-cancer properties of quinazoline-based compounds, a class of drugs traditionally used for hypertension and benign prostatic hyperplasia. This guide provides a quantitative comparison of Doxazosin and other notable quinazoline derivatives, such as Prazosin and Terazosin, in cancer research, supported by experimental data and detailed methodologies.
Quinazoline derivatives are demonstrating significant potential in oncology by inducing apoptosis (programmed cell death) and inhibiting tumor growth in various cancer cell lines.[1][2][3] Notably, this anti-cancer activity often appears to be independent of their primary mode of action as α1-adrenoceptor antagonists.[4][5][6] This comparison guide synthesizes available quantitative data to offer a clearer perspective on their efficacy and mechanisms of action.
Comparative Efficacy in Cancer Cell Lines
Table 1: Anti-Proliferative and Cytotoxic Effects (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | PC3 (Prostate) | 25.42 ± 1.42 | [7] |
| This compound | LNCaP (Prostate) | 28.11 | [7] |
| This compound | DU-145 (Prostate) | 37.44 | [7] |
| Compound 18 (Novel Quinazoline Derivative) | MGC-803 (Gastric) | 0.85 | [3][8] |
| Compound 6 (Novel Quinazoline Derivative) | MGC-803 (Gastric) | 6.23 | [3][8] |
Table 2: Induction of Apoptosis and Loss of Cell Viability
| Compound | Cancer Cell Line | Concentration (µM) | Effect | Reference |
| This compound | DU-145 (Prostate) | 25 | 70% loss of cell viability | [4] |
| This compound & Abiraterone (Combination) | PC3 (Prostate) | - | 16.27% mean apoptosis | [7] |
| This compound (Alone) | PC3 (Prostate) | - | 10.99% mean apoptosis | [7] |
| Abiraterone (Alone) | PC3 (Prostate) | - | 4.79% mean apoptosis | [7] |
| Terazosin | PC3 (Prostate) | >50 | Significant decrease in cell viability | [9] |
| Prazosin | U251 & U87 (Glioblastoma) | - | Increased apoptosis (9.28% & 12.46% respectively) | [10] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these quinazoline derivatives are attributed to their influence on various cellular signaling pathways.
This compound: In prostate cancer cells, this compound has been shown to induce apoptosis through a mechanism involving DNA binding and the downregulation of DNA repair genes such as XRCC5 and PRKDC.[11] It can also trigger a death receptor-mediated pathway, increasing the expression of Fas and the pro-apoptotic protein Bax.[12]
Prazosin: In glioblastoma, Prazosin's anti-tumor activity is linked to the inhibition of the AKT signaling pathway in a PKCδ-dependent manner, leading to the activation of caspase-3 and subsequent apoptosis.[13][14][15] It has also been found to suppress the PI3K/AKT/mTOR signaling pathway in glioblastoma cells.[10]
Terazosin: The anti-cancer effects of Terazosin in prostate cancer cells are associated with the inhibition of the proteasome, leading to cell cycle arrest and apoptosis.[9] It has also been shown to cause G1 phase cell cycle arrest and up-regulation of p27(KIP1).[16]
Experimental Protocols
The quantitative data presented in this guide are based on established experimental methodologies.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with serial dilutions of the quinazoline derivative and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage relative to the untreated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured and treated with the compound of interest.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow for the entry of labeling reagents.
-
TUNEL Reaction: The cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are then detected using a fluorescently labeled antibody or streptavidin conjugate.
-
Analysis: The cells are analyzed by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Apoptosis induction by this compound and other quinazoline alpha1-adrenoceptor antagonists: a new mechanism for cancer treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway | EMBO Molecular Medicine [link.springer.com]
- 14. The anti-hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ-dependent inhibition of the AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Growth inhibiting effects of terazosin on androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Doxazosin: A Guide for Laboratory Professionals
The proper disposal of doxazosin, a quinazoline derivative used in research and pharmaceutical development, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety and Logistical Information
This compound mesylate, the salt form commonly used, presents specific health and environmental hazards that necessitate careful handling during disposal. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause drowsiness or dizziness.[1] Furthermore, this compound is recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment.[1][2]
Core Principles for this compound Disposal:
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate deactivation or containment.[3] Improper disposal can lead to the contamination of water systems, as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds.[4]
-
Adherence to Regulations: Disposal of this compound must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste.[5][6]
-
Segregation of Waste: this compound waste should be segregated from other chemical and biological waste streams to ensure proper handling and disposal.
Data Presentation: Regulatory and Safety Classifications
While specific quantitative data for this compound disposal (e.g., incineration temperatures) are not publicly detailed, the following table summarizes its key classifications and handling information based on Safety Data Sheets (SDS).
| Parameter | Classification/Guideline | Source |
| Hazard Classifications | Acute toxicity - oral 4 (Harmful if swallowed) Skin irritation 2 (Causes skin irritation) Eye irritation 2A (Causes serious eye irritation) Reproductive toxicity 2 (Suspected of damaging fertility or the unborn child) Specific target organ toxicity (single exposure) 3 (May cause drowsiness or dizziness) Specific target organ toxicity (repeated exposure) 2 (May cause damage to organs through prolonged or repeated exposure) Aquatic Chronic 2 (Toxic to aquatic life with long lasting effects) | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, protective clothing, and a respirator if dust is generated. | [3][7] |
| Spill Cleanup | For dry spills, collect material using a method that avoids dust generation (e.g., damp cloth or filtered vacuum).[7] For solutions, absorb with an inert material.[3] Place waste in a sealed, appropriately labeled container for disposal.[7] | |
| Container for Disposal | Use secure, leak-proof, and clearly labeled containers. For RCRA hazardous pharmaceutical waste, black containers are often used. |
Experimental Protocols: Step-by-Step Disposal Procedures
The recommended disposal method for this compound depends on whether it is classified as a hazardous waste pharmaceutical under the Resource Conservation and Recovery Act (RCRA). While this compound itself is not explicitly a P- or U-listed hazardous waste, facilities must determine if it exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).
Method 1: Disposal as a Non-Hazardous Pharmaceutical Waste
If this compound waste is determined not to be a RCRA hazardous waste, the following general steps, based on EPA and DEA guidelines for non-controlled substances, should be followed.
-
Consult Institutional Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Render Non-Retrievable: The primary goal is to make the this compound unusable.
-
For Solid Forms (Tablets/Powder):
-
Remove the this compound from its original container.
-
Mix the solid waste with an undesirable substance such as used coffee grounds, kitty litter, or dirt.[8][9][10] This makes the drug unappealing to prevent accidental ingestion or diversion.
-
Add a small amount of water or rubbing alcohol to dissolve the solid material.[9]
-
-
For Liquid Forms:
-
Mix the liquid this compound waste with an absorbent and undesirable material like kitty litter or coffee grounds.[9]
-
-
-
Contain and Seal: Place the mixture in a sealable container, such as a plastic bag or an empty tub, to prevent leakage.[4][8][11]
-
Label Appropriately: Clearly label the container as "Non-hazardous Pharmaceutical Waste for Incineration."
-
Dispose via a Licensed Waste Hauler: Arrange for pickup by a licensed medical or pharmaceutical waste disposal company. Incineration is the preferred method for destroying pharmaceutical waste.[6]
Method 2: Disposal as a RCRA Hazardous Pharmaceutical Waste
If the this compound waste is determined to be a RCRA hazardous waste (e.g., mixed with a hazardous solvent), more stringent procedures apply.
-
Segregation and Containerization:
-
Collect the this compound waste in a designated, leak-proof, and properly labeled hazardous waste container. Black containers are typically used for RCRA hazardous pharmaceutical waste.
-
The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[12]
-
-
Follow Subpart P Regulations: Healthcare facilities and reverse distributors must manage hazardous waste pharmaceuticals under the EPA's Subpart P regulations.[6][12][13] This includes specific training for personnel handling the waste.[6]
-
Manifesting and Transportation:
-
The waste must be transported by a licensed hazardous waste carrier.
-
A hazardous waste manifest is required for shipment, though for hazardous waste pharmaceuticals under Subpart P, the specific hazardous waste codes can be replaced with "PHARMS" in Item 13 of the manifest.[12]
-
-
Treatment and Disposal: Hazardous pharmaceutical waste must be treated at a permitted treatment facility, typically through incineration, before disposal.[6]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. epa.gov [epa.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Doxazosin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients (APIs) like Doxazosin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound mesylate may cause skin and serious eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] It may also cause harm to breast-fed children and damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields are required to protect against dust particles and splashes.[2]
-
Hand Protection: Wear protective gloves. Gloves should be inspected before use and disposed of properly after handling the substance.[2][3]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[2] For bulk processing operations, protective clothing that meets standards such as EN13982 or ANSI 103 is recommended.[4]
-
Respiratory Protection: If dust is generated or if the occupational exposure limit is exceeded, a suitable respirator should be used.[2][4] A particulate respirator with a half mask and a P3 filter is an example of appropriate respiratory protection.[4]
Occupational Exposure Limit
To ensure a safe working environment, the following occupational exposure limit (OEL) has been established for this compound mesylate.
| Substance | Organization | Exposure Limit (8-hour Time-Weighted Average) |
| This compound mesylate | Pfizer | 0.3 mg/m³ |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Ventilation: Work in a well-ventilated area.[2] For processes that may generate dust, mist, or fumes, use local exhaust ventilation to keep airborne contamination below the recommended exposure limit.[4]
-
Minimize Dust: Minimize dust generation and accumulation when handling the solid form of this compound.[4][5]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[4][5] Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Spill Management: In case of a spill, contain the source if it is safe to do so.[4] For dry spills, use a damp cloth or a filtered vacuum to clean, avoiding dust generation.[4] Cleanup should be performed by trained personnel wearing appropriate PPE.[4][5]
Disposal Plan:
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste Containers: Place waste this compound in an appropriately labeled, sealed container for disposal.[4]
-
Environmental Precautions: Avoid release to the environment as this compound is toxic to aquatic life with long-lasting effects.[1] Do not let the product enter drains.
-
Disposal Method: Unused or expired this compound should be disposed of through a licensed professional waste disposal service or a drug take-back program.[6] Do not dispose of it in the trash or flush it down the toilet.[6]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
